molecular formula C7H5NO4 B585567 Quinolinic acid-d3 CAS No. 138946-42-6

Quinolinic acid-d3

カタログ番号: B585567
CAS番号: 138946-42-6
分子量: 170.14 g/mol
InChIキー: GJAWHXHKYYXBSV-CBYSEHNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3-Pyridinedicarboxylic Acid, also known as quinolinic acid, is a versatile heterocyclic building block critical in advanced research. Its strong chelating properties make it particularly valuable for the precise determination and quantification of copper ions in analytical chemistry, leveraging its ability to form stable complexes for sensitive detection . In the realm of organic synthesis, this compound serves as a crucial intermediate for constructing complex molecules, especially in the pharmaceutical industry where it is used in the synthesis of active pharmaceutical ingredients (APIs) for potent antibiotics like penems . Beyond its applications in synthesis and analysis, 2,3-Pyridinedicarboxylic Acid is a significant metabolite in the kynurenine pathway. Recent spatial and bulk metabolomics studies have identified it as an excitotoxic metabolite that can accumulate in the brain, potentially linking kidney dysfunction to neurological impairment through systemic inflammation, offering a new bridge for research in nephrology and neuroscience . The deuterated form, 2,3-Pyridinedicarboxylic Acid-d3 (Major), is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling highly accurate and reliable quantification of this analyte in complex biological matrices such as plasma and tissue, thereby advancing research into its biological roles and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,5,6-trideuteriopyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWHXHKYYXBSV-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733249
Record name (~2~H_3_)Pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138946-42-6
Record name (~2~H_3_)Pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2H₃)Pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2H₃)Pyridine-2,3-dicarboxylic acid, more commonly known as quinolinic acid (QA), is a dicarboxylic acid derivative of pyridine. It is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism, quinolinic acid is also a potent neurotoxin.[1][2] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist can lead to excitotoxicity, implicating it in the pathophysiology of various neurodegenerative and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of quinolinic acid, tailored for professionals in research and drug development.

Physicochemical Properties

Quinolinic acid is a colorless, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₅NO₄[3]
Molecular Weight 167.12 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 188-190 °C (decomposes)[4]
Water Solubility 0.55 g/100 mL[4]
pKa₁ 2.43 (at 25 °C)[4]
pKa₂ Not specified in search results
Table 2: Solubility Data
SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO) ~16 mg/mL[5]
Dimethylformamide (DMF) ~16 mg/mL[5]
Phosphate-buffered saline (PBS, pH 7.2) ~0.5 mg/mL[5]
Ethanol Slightly soluble[6]
Ether Almost insoluble[6]
Benzene Almost insoluble[6]
Alkalies Soluble[6]
Table 3: Spectroscopic Data
TechniqueWavelength (λmax) / ShiftReference(s)
UV/Vis Spectroscopy 216 nm, 264 nm[5]
¹H NMR (D₂O) Spectrum available[7]

Chemical Reactivity and Stability

The chemical stability of quinolinic acid is influenced by several factors, including temperature, pH, and the presence of impurities.[8] The two carboxylic acid groups on the pyridine ring render the molecule susceptible to decarboxylation at high temperatures.[8] The electron-withdrawing nature of these groups can also affect the electron density of the aromatic ring, potentially increasing its reactivity towards nucleophilic or electrophilic attack under certain conditions.[8] It is reported to be stable under normal storage conditions but is incompatible with strong oxidizing agents.[9] For optimal stability, it is recommended to store quinolinic acid in a cool, dry, and dark place.[8]

Signaling Pathways: The Kynurenine Pathway

Quinolinic acid is a critical intermediate in the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan. This pathway is integral to the de novo synthesis of NAD+. Under normal physiological conditions, the levels of quinolinic acid are tightly regulated. However, under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid. This overproduction is associated with neurotoxic effects due to its agonistic activity at the NMDA receptor.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Hydroxykynurenine->Xanthurenic_Acid Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT

Caption: The Kynurenine Pathway showing the metabolism of Tryptophan to Quinolinic Acid and NAD+.

Experimental Protocols

Synthesis of (2H₃)Pyridine-2,3-dicarboxylic Acid

A common method for the synthesis of quinolinic acid is the oxidation of quinoline. The following protocol is based on a method yielding high-purity product.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start: Quinoline Oxidation Oxidation (Sodium Chlorate, Cupric Sulfate, Sulfuric Acid, 103°C, 12h) Start->Oxidation Alkalization Alkalization Oxidation->Alkalization Acidification Acidification Alkalization->Acidification Crude_Product Crude Quinolinic Acid Acidification->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Quinolinic Acid Purification->Pure_Product

Caption: Workflow for the synthesis and purification of Quinolinic Acid.

Materials:

  • Quinoline

  • Sodium chlorate

  • Cupric sulfate

  • Concentrated sulfuric acid

  • Sodium hydroxide (for alkalization)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel, combine quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in a molar ratio of 1:3.5:1:1.5.

  • Oxidation: Heat the reaction mixture to 103°C and maintain this temperature for 12 hours with continuous stirring.

  • Alkalization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to make the solution alkaline. This step helps in the separation of the product from the catalyst.

  • Acidification: Carefully add hydrochloric acid to the alkaline solution to precipitate the crude quinolinic acid.

  • Isolation of Crude Product: Filter the precipitate and wash with cold deionized water.

Purification by Recrystallization

The crude quinolinic acid can be purified by recrystallization to obtain a high-purity product.

Materials:

  • Crude quinolinic acid

  • Deionized water

  • Basic solution (e.g., sodium hydroxide solution)

  • Acidic solution (e.g., sulfuric acid)

Procedure:

  • Dissolution: Dissolve the crude quinolinic acid crystals in a basic solution to form a salt solution.[6]

  • Acidification and Crystallization: Slowly add an acid (e.g., sulfuric acid) to the solution to a pH of about 2.0 and stir for approximately 3 hours at room temperature (around 20°C).[6] This will cause the quinolinic acid to crystallize out of the solution.

  • Filtration: Separate the precipitated crystals from the solution using vacuum filtration with an appropriate filter pore size (e.g., 8 µm).[6]

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in an oven at 60°C for about 3 hours.[6] The purity of the recrystallized product can be assessed by techniques such as HPLC.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific method for the quantification of quinolinic acid in biological samples involves GC-MS with negative chemical ionization.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample Biological Sample (Brain, Blood, Plasma) Extraction Perchloric Acid Extraction & Chloroform Wash Sample->Extraction Purification Anion Exchange Chromatography (Dowex 1x8) Extraction->Purification Derivatization Esterification with Hexafluoroisopropanol Purification->Derivatization Analysis GC-MS Analysis (Negative Chemical Ionization) Derivatization->Analysis Quantification Quantification using [18O]QUIN internal standard Analysis->Quantification

Caption: Workflow for the GC-MS analysis of Quinolinic Acid in biological samples.

Sample Preparation and Extraction:

  • Homogenize the tissue sample in perchloric acid.

  • Neutralize the extract and wash with chloroform.[5]

  • Apply the aqueous phase to a Dowex 1x8 anion exchange column (formate form).[5]

  • Elute the quinolinic acid with 6 M formic acid.[5]

  • Lyophilize the eluate.[5]

Derivatization:

  • Esterify the dried sample with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[5] This step is crucial for making the analyte volatile for GC analysis.

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5) for chromatographic separation.

  • Detection: Employ negative chemical ionization for high sensitivity and specificity.

  • Quantification: Use an isotopically labeled internal standard, such as [¹⁸O]quinolinic acid, for accurate quantification by selected ion monitoring.[5] Monitor the specific anion currents for both the analyte and the internal standard.[5]

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of quinolinic acid can be determined experimentally using potentiometric titration.

Materials:

  • Quinolinic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of quinolinic acid of known concentration (e.g., 1 mM) in deionized water.

  • Titration Setup: Place the quinolinic acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized NaOH solution in small, known increments while continuously monitoring and recording the pH of the solution.

  • Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like quinolinic acid, two inflection points and two half-equivalence points will be observed.

Conclusion

(2H₃)Pyridine-2,3-dicarboxylic acid is a molecule of significant interest in the fields of neuroscience and drug development due to its dual role as a metabolic intermediate and a potent neurotoxin. A thorough understanding of its chemical properties, including its synthesis, reactivity, and methods of analysis, is crucial for researchers investigating its physiological and pathological functions. This technical guide provides a foundational resource for scientists and professionals working with this important compound.

References

The Kynurenine Pathway: A Technical Guide to the Biosynthesis of Quinolinic Acid from Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with approximately 95% being degraded through the kynurenine pathway.[1][2] This complex and highly regulated pathway is not merely a disposal route but a vital source of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous cellular redox reactions.[3][4] A key intermediate in this pathway is quinolinic acid, a molecule with a dualistic nature. It serves as the precursor for de novo NAD+ synthesis but also functions as a potent excitotoxin when its levels are dysregulated, implicating it in a range of neurological disorders.[3][5] This technical guide provides an in-depth exploration of the biosynthesis of quinolinic acid from tryptophan, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.

The Kynurenine Pathway: From Tryptophan to Quinolinic Acid

The conversion of tryptophan to quinolinic acid is a multi-step enzymatic cascade primarily occurring in the liver, but also active in extrahepatic tissues, including the brain.[2][6] The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan to form N'-formylkynurenine.[3] This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), predominantly found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is more widely distributed and is inducible by pro-inflammatory stimuli.[2][6]

N'-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase. L-kynurenine stands at a critical branch point in the pathway. It can be metabolized via three main routes:

  • Transamination to Kynurenic Acid: Catalyzed by kynurenine aminotransferases (KATs).

  • Cleavage to Anthranilic Acid: Catalyzed by kynureninase.

  • Hydroxylation to 3-Hydroxykynurenine: This is the committed step towards quinolinic acid synthesis and is catalyzed by kynurenine 3-monooxygenase (KMO).[1]

3-Hydroxykynurenine is subsequently cleaved by kynureninase to yield 3-hydroxyanthranilic acid. The final enzymatic step in the formation of the unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde, is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). This intermediate then spontaneously cyclizes to form quinolinic acid.[7] Quinolinic acid is ultimately converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPRT), feeding into the de novo NAD+ synthesis pathway.[5][8]

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites can vary significantly between different biological matrices and can be altered in various physiological and pathological states. The following tables summarize representative quantitative data from studies in human subjects.

Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

MetaboliteConcentration Range (µM)Reference
Tryptophan51.45 ± 10.47[8]
Kynurenine1.82 ± 0.54[8]
3-Hydroxykynurenine0.05 (median)[9]
3-Hydroxyanthranilic acid0.04 (median)[9]
Quinolinic Acid0.350 ± 0.167[10]

Table 2: Cerebrospinal Fluid (CSF) Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

MetaboliteConcentration Range (nM)Reference
Kynurenine20 - 100[2]
Quinolinic Acid20 - 80[10]

Table 3: Brain Tissue Concentrations of Kynurenine Pathway Metabolites (Frontal Cortex) in Healthy Controls

MetaboliteConcentration (pmol/mg tissue)Reference
Kynurenine~1.5[11]
Quinolinic Acid~0.5[11]

Experimental Protocols

Accurate measurement of kynurenine pathway metabolites and the activity of its key enzymes is crucial for research and drug development. This section provides detailed methodologies for key experiments.

Quantification of Quinolinic Acid and Other Kynurenine Pathway Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

a. Sample Preparation (Plasma/Serum/CSF)

  • Thaw samples on ice.

  • To 50 µL of sample, add 100 µL of an internal standard solution (containing deuterated analogues of the metabolites of interest) in methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each metabolite and its internal standard should be optimized. For example, for quinolinic acid, a transition of m/z 168 → 124 can be used.

Tryptophan 2,3-Dioxygenase (TDO) Activity Assay

This spectrophotometric assay measures the formation of N'-formylkynurenine.

a. Reagents:

  • 0.2 M Phosphate buffer, pH 7.5.

  • 10 mM L-tryptophan solution (prepare fresh).

  • Purified TDO enzyme.

  • (Optional) 500 U/mL Superoxide dismutase and/or catalase.

b. Procedure:

  • Prepare a reaction mixture containing 10 mM tryptophan in 1.0 mL of 0.2 M phosphate buffer (pH 7.5). If using, add superoxide dismutase and/or catalase.

  • Initiate the reaction by adding a known amount of TDO enzyme (e.g., 10 µg).

  • Monitor the increase in absorbance at 321 nm (the wavelength of maximum absorbance for N'-formylkynurenine) for 40 minutes at 35°C using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of N'-formylkynurenine formation using its molar extinction coefficient.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay measures the production of 3-hydroxykynurenine (3-HK).

a. Reagents:

  • KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5).

  • Assay cocktail (1 mM NADPH, 3 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine).

  • 6% Perchloric acid.

b. Procedure:

  • Prepare cell or tissue homogenates in KMO buffer.

  • Incubate 80 µL of the homogenate with 100 µL of the assay cocktail in a final volume of 200 µL at 37°C for 2 hours.

  • Stop the reaction by adding 25 µL of 6% perchloric acid.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant for 3-HK content using HPLC with electrochemical or fluorescence detection.

3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) Activity Assay

This assay can be performed using commercially available ELISA kits or by monitoring substrate degradation.

a. ELISA-based Method (General Principle):

  • Standards and samples are added to wells of a microplate pre-coated with an anti-HAAO antibody.

  • A biotin-conjugated detection antibody specific for HAAO is added.

  • Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of HAAO present.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

b. Spectrophotometric Method:

  • Prepare a reaction mixture containing 3-hydroxyanthranilic acid in a suitable buffer.

  • Initiate the reaction by adding the HAAO enzyme source.

  • Monitor the decrease in absorbance of 3-hydroxyanthranilic acid or the formation of the product, 2-amino-3-carboxymuconate semialdehyde, at their respective maximum absorbance wavelengths.

Visualizing the Pathway and Workflows

Diagrams are essential for understanding the complex relationships within the kynurenine pathway and the associated experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Kynurenine_Pathway Tryptophan Tryptophan NFK N'-Formylkynurenine Tryptophan->NFK TDO/IDO Kynurenine Kynurenine NFK->Kynurenine Kynurenine Formamidase KA Kynurenic Acid Kynurenine->KA KATs AA Anthranilic Acid Kynurenine->AA Kynureninase ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO ThreeHAA 3-Hydroxyanthranilic Acid ThreeHK->ThreeHAA Kynureninase ACMS 2-Amino-3-carboxymuconate- 6-semialdehyde ThreeHAA->ACMS HAAO Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous NAD NAD+ Quinolinic_Acid->NAD QPRT

Caption: The enzymatic conversion of tryptophan to quinolinic acid and NAD+.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, CSF, etc.) Precipitation Protein Precipitation (Methanol + Internal Standards) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: A typical workflow for kynurenine metabolite analysis by HPLC-MS/MS.

TDO_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement Reaction_Mix Prepare Reaction Mixture (Tryptophan in Buffer) Add_Enzyme Add TDO Enzyme Reaction_Mix->Add_Enzyme Spectrophotometry Monitor Absorbance at 321 nm Add_Enzyme->Spectrophotometry Calculate_Activity Calculate Enzyme Activity Spectrophotometry->Calculate_Activity

Caption: Workflow for the TDO enzyme activity assay.

Conclusion

The biosynthesis of quinolinic acid from tryptophan via the kynurenine pathway is a fundamental metabolic route with profound implications for cellular energy and neurological function. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the precise quantification of its metabolites, is paramount for developing therapeutic strategies targeting a host of diseases. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge, practical experimental protocols, and clear visual aids to facilitate further research and innovation. The continued exploration of the kynurenine pathway promises to unveil new avenues for intervention in conditions ranging from neurodegenerative disorders to cancer.

References

Spectroscopic Data for Deuterated Pyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for deuterated Pyridine-2,3-dicarboxylic acid, specifically 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid. This stable isotope-labeled compound is a crucial tool in metabolic research and quantitative analysis, serving as an internal standard for its non-deuterated analogue, quinolinic acid, a molecule implicated in various neurodegenerative diseases.

Introduction

Deuterated Pyridine-2,3-dicarboxylic acid (d3-Quinolinic acid) offers a distinct mass shift from its endogenous counterpart, enabling precise quantification by mass spectrometry-based methods. Understanding its spectroscopic characteristics is paramount for its correct identification, purity assessment, and effective utilization in experimental workflows. This guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Isotopic Labeling

The logical workflow for characterizing a deuterated standard involves confirming its structure and assessing the degree and location of isotopic labeling.

cluster_0 Structural Elucidation and Isotopic Purity Verification Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopic_Analysis Data_Interpretation Data Interpretation Spectroscopic_Analysis->Data_Interpretation Purity_Assessment Isotopic and Chemical Purity Assessment Data_Interpretation->Purity_Assessment Deuterated_Quinoline Deuterated Quinoline Oxidation Oxidation (e.g., with KMnO₄ or O₃) Deuterated_Quinoline->Oxidation Deuterated_Acid Deuterated Pyridine-2,3- dicarboxylic Acid Oxidation->Deuterated_Acid

Quinolinic Acid: A Critical Precursor in Niacin and NAD+ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN), a dicarboxylic acid derivative of pyridine, occupies a central and highly regulated position in cellular metabolism. It serves as a key intermediate in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in myriad cellular redox reactions and a substrate for various signaling pathways. The metabolic pathway responsible for QUIN production, the kynurenine pathway, is the primary catabolic route for the essential amino acid tryptophan. Dysregulation of this pathway and subsequent alterations in quinolinic acid levels have been implicated in a range of pathophysiological conditions, particularly neurodegenerative and inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical conversion of quinolinic acid to niacin and NAD+, focusing on the enzymatic machinery, quantitative aspects of the pathway, and detailed experimental methodologies for its investigation.

The Kynurenine Pathway: From Tryptophan to Quinolinic Acid

The journey from tryptophan to NAD+ begins with the kynurenine pathway, a cascade of enzymatic reactions that progressively metabolizes tryptophan.[1] The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, including immune cells and the brain.[2] N-formylkynurenine is then rapidly converted to kynurenine.

Kynurenine stands at a critical branch point. It can be metabolized down two major arms: one leading to the production of the neuroprotective kynurenic acid (KYNA), and the other, the focus of this guide, leading to the synthesis of quinolinic acid. The latter pathway is initiated by the enzyme kynurenine 3-monooxygenase (KMO), which hydroxylates kynurenine to 3-hydroxykynurenine. Subsequent enzymatic steps catalyzed by kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) lead to the formation of the unstable intermediate 2-amino-3-carboxymuconate semialdehyde, which non-enzymatically cyclizes to form quinolinic acid.[3][4]

The activity of the kynurenine pathway is tightly regulated, particularly by inflammatory signals. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, leading to an upregulation of the pathway and increased production of quinolinic acid.[5] This inflammatory link underscores the interest in this pathway for drug development in neuroinflammatory and autoimmune disorders.

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N-Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase 3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3_Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT 3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid 3_Hydroxykynurenine->3_Hydroxyanthranilic_Acid Kynureninase ACMS 2-Amino-3-carboxymuconate semialdehyde 3_Hydroxyanthranilic_Acid->ACMS 3-HAAO Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Non-enzymatic NAD NAD+ Quinolinic_Acid->NAD QAPRTase, NMNAT, NADS

Figure 1: The Kynurenine Pathway leading to Quinolinic Acid and NAD+.

Conversion of Quinolinic Acid to Niacin and NAD+

The conversion of quinolinic acid to NAD+ is a three-step enzymatic process. The key enzyme initiating this conversion is Quinolinic Acid Phosphoribosyltransferase (QAPRTase) (EC 2.4.2.19).

  • Formation of Nicotinate Mononucleotide (NaMN): QAPRTase catalyzes the reaction between quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce nicotinic acid mononucleotide (NaMN), pyrophosphate (PPi), and carbon dioxide.[6][7] This is a pivotal step that commits quinolinic acid to the NAD+ synthesis pathway.

  • Formation of Nicotinate Adenine Dinucleotide (NaAD): Nicotinate mononucleotide adenylyltransferase (NMNAT) then transfers an adenylate moiety from ATP to NaMN, forming nicotinic acid adenine dinucleotide (NaAD).

  • Formation of Nicotinamide Adenine Dinucleotide (NAD+): Finally, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD, using glutamine as the nitrogen donor, to produce NAD+.

Quinolinic_to_NAD Quinolinic_Acid Quinolinic Acid NaMN Nicotinate Mononucleotide (NaMN) Quinolinic_Acid->NaMN QAPRTase PRPP PRPP PRPP->NaMN NaAD Nicotinate Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT ATP ATP ATP->NaAD NAD NAD+ NaAD->NAD NADS Glutamine Glutamine Glutamine->NAD

Figure 2: Enzymatic conversion of Quinolinic Acid to NAD+.

Quantitative Data

The efficiency and regulation of the quinolinic acid to NAD+ pathway are governed by the kinetic properties of the involved enzymes and the cellular concentrations of the metabolites.

Table 1: Kinetic Parameters of Key Enzymes in the Kynurenine Pathway
EnzymeOrganism/TissueSubstrateKm (µM)kcat (s-1)VmaxReference(s)
IDO1 Human (recombinant)L-Tryptophan19 ± 28.2 ± 0.3-[8]
TDO Human (recombinant)L-Tryptophan132 - 1350.54-[9]
3-HAAO Rat (forebrain)3-Hydroxyanthranilic Acid3.6 ± 0.5-73.7 ± 9.5 pmol/h/mg tissue[10]
QAPRTase Human (recombinant)Quinolinic Acid21.6 ± 3.0-85 nmol/min/mg[7][11]
QAPRTase Human (recombinant)PRPP23.2 ± 3.6--[7]
QAPRTase M. tuberculosisQuinolinic Acid800.12-[6][12]
QAPRTase M. tuberculosisPRPP3900.14-[6][12]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations).

Table 2: Representative Concentrations of Quinolinic Acid, Niacin, and NAD+ in Mammalian Tissues
MetaboliteTissueSpeciesConcentrationReference(s)
Quinolinic Acid BrainRatNanomolar range (increases with age and inflammation)[5][13]
Quinolinic Acid Cerebrospinal Fluid (CSF)HumanNanomolar range[5]
Niacin (Nicotinic Acid) Liver-Higher concentrations in metabolically active tissues[14]
Niacin (Nicotinic Acid) Kidney-Higher concentrations in metabolically active tissues[14]
Niacin (Nicotinic Acid) Heart-Higher concentrations in metabolically active tissues[14]
NAD+ LiverMouse~596 nmol/g[15]
NAD+ Skeletal MuscleMouse~163 nmol/g[15]
NAD+ KidneyMouseHigh levels[16]
NAD+ LiverHuman-[15]
NAD+ Red Blood CellsHumanHigh NAD+/NADH ratio[15]

Note: Metabolite concentrations are dynamic and can be influenced by diet, age, and disease state.

Experimental Protocols

Accurate quantification of kynurenine pathway metabolites and measurement of enzyme activities are crucial for understanding the role of quinolinic acid in health and disease.

Protocol 1: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of tryptophan, kynurenine, quinolinic acid, and other metabolites in biological samples.

1. Sample Preparation:

  • Plasma/Serum: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated analogs of the analytes). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[17]
  • Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma/serum.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.[17]
  • Mass Spectrometry Detection:
  • Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

// Nodes Sample [label="Biological Sample\n(Plasma, Tissue)", fillcolor="#4285F4"]; Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile + IS)", fillcolor="#4285F4"]; Centrifugation [label="Centrifugation", fillcolor="#4285F4"]; Supernatant_Transfer [label="Supernatant Transfer", fillcolor="#4285F4"]; Evaporation [label="Evaporation to Dryness", fillcolor="#4285F4"]; Reconstitution [label="Reconstitution", fillcolor="#4285F4"]; LC_Separation [label="LC Separation\n(C18 column, Gradient)", fillcolor="#FBBC05"]; MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#FBBC05"]; Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853"];

// Edges Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Figure 3: General workflow for LC-MS/MS analysis of kynurenine metabolites.
Protocol 2: Assay for Quinolinic Acid Phosphoribosyltransferase (QAPRTase) Activity

This spectrophotometric assay measures the formation of NaMN from quinolinic acid.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
  • Add substrates: quinolinic acid (e.g., 1 mM) and PRPP (e.g., 0.5 mM).
  • Add MgCl2 (e.g., 5 mM) as a required cofactor.
  • Add the enzyme source (e.g., purified recombinant QAPRTase or tissue homogenate).

2. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Measurement:

  • Stop the reaction by adding an acid (e.g., perchloric acid).
  • Measure the formation of NaMN by monitoring the increase in absorbance at approximately 267 nm.[6] Alternatively, the product can be quantified by HPLC.

4. Calculation:

  • Calculate the enzyme activity based on the change in absorbance over time and the molar extinction coefficient of NaMN.

// Nodes Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, QUIN, PRPP, MgCl2)", fillcolor="#4285F4"]; Add_Enzyme [label="Add Enzyme Source", fillcolor="#4285F4"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05"]; Stop_Reaction [label="Stop Reaction\n(e.g., Acid)", fillcolor="#EA4335"]; Measure_Absorbance [label="Measure Absorbance at 267 nm\n(or HPLC analysis)", fillcolor="#34A853"]; Calculate_Activity [label="Calculate Enzyme Activity", fillcolor="#34A853"];

// Edges Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Measure_Absorbance; Measure_Absorbance -> Calculate_Activity; }

Figure 4: Workflow for the spectrophotometric assay of QAPRTase activity.

Drug Development Implications

The central role of the kynurenine pathway and quinolinic acid in neuroinflammation and immune regulation has made it an attractive target for therapeutic intervention.

  • Inhibition of Kynurenine 3-Monooxygenase (KMO): Inhibiting KMO is a promising strategy to reduce the production of the excitotoxic quinolinic acid and simultaneously shunt the pathway towards the neuroprotective kynurenic acid.[18] Several KMO inhibitors are in preclinical development for neurodegenerative diseases.

  • Modulation of 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAAO): As the direct precursor to quinolinic acid, inhibiting 3-HAAO offers a more targeted approach to reducing quinolinic acid levels.

  • Activation of Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Enhancing the activity of QAPRTase could potentially accelerate the conversion of quinolinic acid to NAD+, thereby reducing its accumulation and simultaneously boosting NAD+ levels, which can be beneficial in conditions of NAD+ depletion.

The development of potent and selective modulators of these enzymes requires robust and reliable assays, such as those described in this guide, to assess their efficacy and mechanism of action.

Conclusion

Quinolinic acid is a critical metabolite at the intersection of tryptophan catabolism and NAD+ biosynthesis. Its production via the kynurenine pathway is tightly linked to the immune system, and its accumulation can have significant pathophysiological consequences. A thorough understanding of the enzymatic steps involved in its synthesis and conversion to niacin and NAD+, coupled with accurate quantitative analysis and robust experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of this pathway and harness its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for advancing research in this exciting and rapidly evolving field.

References

The Architecture of Molecular Recognition: A Technical Guide to Supramolecular Synthon Formation with Pyridine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The predictable and robust nature of supramolecular synthons, particularly those involving pyridine dicarboxylic acids, offers a powerful tool in the rational design and synthesis of novel crystalline materials with tailored physicochemical properties. This technical guide provides an in-depth exploration of the core principles governing the formation of these synthons, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their structural features. The insights presented herein are pivotal for applications ranging from crystal engineering and materials science to the development of new active pharmaceutical ingredients (APIs).

Core Concepts in Supramolecular Synthon Formation

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. At the heart of this is the "supramolecular synthon" concept, which describes robust and predictable intermolecular interactions that can be reliably utilized in the design of molecular solids.[1] In the context of pyridine dicarboxylic acids, the most prominent and reliable interaction is the carboxylic acid-pyridine heterosynthon , formed through a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring (COOH···Npyr).[2][3][4]

The formation of a co-crystal versus a salt in these systems is largely governed by the difference in the pKa values (ΔpKa) of the carboxylic acid and the pyridine derivative. A general guideline, often referred to as the "ΔpKa rule," suggests that a ΔpKa of less than 0 typically results in a co-crystal, where no proton transfer occurs.[2] Conversely, a ΔpKa greater than 3 usually leads to the formation of a molecular salt via proton transfer from the acid to the pyridine nitrogen (COO⁻···HN⁺pyr).[2] The intermediate range between 0 and 3 can result in either species, with a predominance of salt formation.[2]

Beyond this primary interaction, other weaker interactions such as C-H···O, C-H···N, π-π stacking, and nitrile-nitrile interactions play a crucial role in stabilizing the overall three-dimensional crystal packing.[1][5] The specific isomer of the pyridine dicarboxylic acid (e.g., 2,3-, 2,5-, 2,6- etc.) significantly influences the directionality and geometry of these interactions, leading to a diverse range of supramolecular architectures.[6]

Quantitative Analysis of Supramolecular Synthons

The precise geometry of supramolecular synthons can be elucidated through single-crystal X-ray diffraction (SCXRD). The following tables summarize key quantitative data from published studies on co-crystals involving pyridine derivatives and dicarboxylic acids, providing a comparative overview of important bond lengths and angles.

Table 1: Selected Hydrogen Bond Parameters in Carboxylic Acid-Pyridine Derivative Co-crystals [5]

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
(ox)0.5(2-CNpy)O1-H1···N10.821.612.43178.0
(adp)(4-CNpy)2O9-H9···N10.821.922.74171.0
(tp)(4-CNpy)2O1-H1···N10.821.842.66172.0
(adp)(3-CNpy)2O9-H9···N10.821.922.74170.0

Data from a study on co-crystals of cyanopyridines (CNpy) with oxalic acid (ox), adipic acid (adp), and terephthalic acid (tp).[5]

Table 2: Carboxylic Acid C-O Bond Lengths in Co-crystals [5]

CompoundC=O Bond Length (Å)C-O(H) Bond Length (Å)
(ox)0.5(2-CNpy)1.213(3)1.305(3)
(adp)(4-CNpy)21.217(2)1.311(2)
(tp)(4-CNpy)21.215(4)1.310(4)
(adp)(3-CNpy)21.216(2)1.312(2)

The distinct C=O and C-O(H) bond lengths are indicative of the neutral carboxylic acid group, confirming co-crystal formation rather than salt formation where the C-O bond lengths would be averaged due to delocalization in the carboxylate anion.[5]

Experimental Protocols

The successful synthesis and characterization of supramolecular synthons involving pyridine dicarboxylic acids require meticulous experimental procedures. The following sections detail generalized protocols for co-crystallization and subsequent analysis.

Co-crystal Synthesis

Several methods can be employed for the preparation of co-crystals, with the choice of method often influencing the resulting crystalline form.

This is the most common and often most successful method for obtaining high-quality single crystals suitable for SCXRD.

Protocol:

  • Molar Ratio Selection: Dissolve equimolar or other desired stoichiometric ratios of the pyridine dicarboxylic acid and the co-former in a suitable solvent or solvent mixture.[2][5] Common solvents include methanol, ethanol, and water.[5]

  • Dissolution: Gently heat and/or stir the mixture until all components are fully dissolved.[2][5]

  • Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature or in a controlled environment (e.g., a refrigerator at < 4 °C).[5]

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor and dry them.

This solvent-free or minimal-solvent method is an efficient screening tool and can sometimes yield crystalline forms not accessible through solution methods.

Protocol:

  • Mixing: Place the pyridine dicarboxylic acid and the co-former in the desired molar ratio into a mortar or a ball mill.

  • Grinding: Grind the mixture for a set period (e.g., 15-30 minutes). For liquid-assisted grinding, add a few drops of a suitable solvent.[7]

  • Analysis: The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to determine if a new crystalline phase has formed.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of supramolecular synthons.

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., -100 °C) to minimize thermal vibrations.[2]

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.[8]

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify new crystalline phases. It is particularly useful for screening the products of mechanochemical grinding and for confirming the phase purity of bulk samples.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups (e.g., O-H and C=O stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice.[10]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability and melting point of the co-crystals, which are often different from those of the individual components.

Visualizing Supramolecular Synthons and Workflows

Graphical representations are invaluable for understanding the complex interplay of intermolecular forces and the logical flow of experimental procedures.

Supramolecular_Synthon_Formation Logic Diagram of Supramolecular Synthon Formation cluster_components Molecular Components cluster_interactions Primary Interactions cluster_assembly Supramolecular Assembly Pyridine_Dicarboxylic_Acid Pyridine Dicarboxylic Acid (H-bond Donor/Acceptor) Primary_Synthon Primary Heterosynthon (e.g., COOH...Npyr) Pyridine_Dicarboxylic_Acid->Primary_Synthon Co_former Co-former (e.g., another Pyridine, Amide) (H-bond Donor/Acceptor) Co_former->Primary_Synthon Secondary_Interactions Secondary Interactions (π-π stacking, C-H...O) Primary_Synthon->Secondary_Interactions Guides Crystal_Lattice 3D Crystal Lattice Primary_Synthon->Crystal_Lattice Forms Secondary_Interactions->Crystal_Lattice Stabilizes

Caption: Supramolecular synthon formation pathway.

Co_crystallization_Workflow Experimental Workflow for Co-crystal Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Analysis Start Select Co-formers (Pyridine Dicarboxylic Acid + Partner) Solution_Method Solution Crystallization (Slow Evaporation) Start->Solution_Method Grinding_Method Mechanochemistry (Grinding) Start->Grinding_Method Single_Crystals Single Crystals Solution_Method->Single_Crystals Powder Powder Sample Grinding_Method->Powder SCXRD SCXRD Analysis Single_Crystals->SCXRD PXRD PXRD Analysis Powder->PXRD Structure_Determination Structure & Synthon Determination SCXRD->Structure_Determination Spectro_Thermal Spectroscopic & Thermal Analysis (FTIR, TGA, DSC) PXRD->Spectro_Thermal Spectro_Thermal->Structure_Determination

Caption: Co-crystal synthesis and characterization workflow.

Conclusion and Outlook

The formation of supramolecular synthons with pyridine dicarboxylic acids represents a cornerstone of modern crystal engineering. The predictability of the carboxylic acid-pyridine heterosynthon, governed by well-understood physicochemical principles like the ΔpKa rule, allows for the rational design of multi-component crystalline materials.[2] This guide has provided a comprehensive overview of the key concepts, quantitative structural data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to harness the power of these molecular recognition events.

Future advancements in this field will likely focus on the development of more sophisticated predictive models that can account for the subtle interplay of multiple weak interactions, enabling the in silico design of co-crystals with precisely controlled properties.[11] Furthermore, the application of these principles will continue to be instrumental in addressing challenges in the pharmaceutical industry, such as improving the solubility, stability, and bioavailability of active pharmaceutical ingredients.[5]

References

Methodological & Application

Synthesis of Pyridine-2,3-dicarboxylic acid-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of deuterated Pyridine-2,3-dicarboxylic acid-d3, a critical internal standard for mass spectrometry-based quantitative analysis. The synthesis involves a two-step process commencing with the base-catalyzed hydrogen-deuterium exchange of quinoline, followed by the oxidation of the resulting deuterated quinoline. This application note is intended for researchers in medicinal chemistry, drug metabolism, and analytical chemistry who require a reliable method for preparing this labeled compound for use in metabolomics and pharmacokinetic studies, particularly those involving the kynurenine pathway.

Introduction

Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a downstream metabolite of the kynurenine pathway, which is implicated in various neurological disorders. Accurate quantification of quinolinic acid in biological matrices is crucial for understanding its pathological roles. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis. Pyridine-2,3-dicarboxylic acid-d3 is the preferred internal standard for this purpose.

This protocol details a robust and accessible method for the synthesis of Pyridine-2,3-dicarboxylic acid-d3. The synthetic strategy involves:

  • Deuteration of Quinoline: A base-catalyzed hydrogen-deuterium (H/D) exchange reaction is employed to introduce deuterium atoms onto the quinoline precursor.

  • Oxidation of Deuterated Quinoline: The deuterated quinoline is then oxidized to yield the final product, Pyridine-2,3-dicarboxylic acid-d3.

Experimental Overview

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_deuteration Step 1: Deuteration cluster_oxidation Step 2: Oxidation Quinoline Quinoline KOtBu_DMSO KOtBu, DMSO-d6 Quinoline->KOtBu_DMSO Deuterated_Quinoline Deuterated Quinoline KOtBu_DMSO->Deuterated_Quinoline H/D Exchange Deuterated_Quinoline_Ox Deuterated Quinoline Deuterated_Quinoline->Deuterated_Quinoline_Ox Purification Oxidant NaClO3, CuSO4, H2SO4 Final_Product Pyridine-2,3-dicarboxylic acid-d3 Oxidant->Final_Product Oxidation Deuterated_Quinoline_Ox->Oxidant LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Plasma, CSF) Add_IS Spike with Pyridine-2,3-dicarboxylic acid-d3 Biological_Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinic acid (QA), a dicarboxylic acid with a pyridine backbone, is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[1] It serves as a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[1] However, at elevated concentrations, quinolinic acid acts as a potent excitotoxin, over-activating N-methyl-D-aspartate (NMDA) receptors in the brain, which can lead to neuronal damage and death.[1] Consequently, high levels of quinolinic acid have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1]

Accurate and sensitive quantification of quinolinic acid in biological matrices is crucial for understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, the analysis of quinolinic acid presents challenges due to its polar nature, which can result in poor retention on traditional reversed-phase columns, and its relatively low UV absorbance, which can limit sensitivity.[2][3]

This application note provides detailed protocols for the analysis of quinolinic acid using HPLC with UV detection and a more sensitive method involving fluorescence derivatization.

Analytical Strategies for Quinolinic Acid Analysis

Several HPLC-based strategies can be employed for the quantification of quinolinic acid, each with its own advantages and considerations. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

A common approach is Reversed-Phase (RP) HPLC , often requiring acidic mobile phases to protonate the carboxylic acid groups and increase retention on C18 columns.[2] To overcome the challenges of its high polarity, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be effective.[1][2] For enhanced sensitivity, especially in biological samples where concentrations can be low, fluorescence derivatization is a highly effective strategy.[3][4] This involves chemically modifying the quinolinic acid molecule to introduce a fluorescent tag, allowing for detection at much lower concentrations than is possible with UV absorbance.

analytical_strategies cluster_0 HPLC Methods for Quinolinic Acid Analysis cluster_1 Direct Detection cluster_2 Indirect Detection (High Sensitivity) QA Quinolinic Acid Sample RP_HPLC Reversed-Phase HPLC QA->RP_HPLC HILIC HILIC QA->HILIC Mixed_Mode Mixed-Mode Chromatography QA->Mixed_Mode Derivatization Fluorescence Derivatization QA->Derivatization UV_Detection UV Detection RP_HPLC->UV_Detection HILIC->UV_Detection Mixed_Mode->UV_Detection Fluorescence_HPLC HPLC Separation Derivatization->Fluorescence_HPLC Fluorescence_Detection Fluorescence Detection Fluorescence_HPLC->Fluorescence_Detection

Caption: Analytical strategies for HPLC-based quinolinic acid quantification.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the analysis of quinolinic acid, providing a comparison of their key parameters and performance characteristics.

Method Column Mobile Phase Detector Limit of Detection (LOD) Reference
Mixed-Mode HPLCNewcrom BHWater, Acetonitrile, and Phosphoric AcidUV (200 nm)Not Specified[1]
Reversed-Phase HPLCC18Methanol:10 mM Sodium Phosphate Monobasic, pH 2.8 (27:73 v/v)UV (330 nm)Not Specified[5]
Reversed-Phase HPLC with DerivatizationReversed-phase columnGradient elution with aqueous methanolFluorescence3 pmol (500 pg)[3][4]
UHPLC-MS/MSNot SpecifiedNot SpecifiedMass Spectrometry0.15–9.43 ng/mL[5]

Experimental Protocols

The following are detailed protocols for the analysis of quinolinic acid using two different HPLC methods.

This protocol describes a robust method for the quantification of quinolinic acid in biological fluids using a standard reversed-phase HPLC system with UV detection.

a. Reagents and Materials

  • Quinolinic acid standard

  • Perchloric acid (PCA)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • 0.22 µm syringe filters

b. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Data acquisition and processing software

c. Standard Preparation

  • Prepare a 1 mg/mL stock solution of quinolinic acid in HPLC grade water.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

d. Sample Preparation (from Plasma or Serum)

  • To 200 µL of plasma or serum, add 20 µL of 12% (w/v) perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The sample is now ready for injection.

e. HPLC Conditions

  • Mobile Phase: 25% (v/v) Methanol in an aqueous buffer adjusted to pH 2.0.[5]

  • Flow Rate: 1.15 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 37°C.[5]

  • UV Detection: 274 nm.[2]

f. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of quinolinic acid in the samples by comparing the peak area to the calibration curve.

This protocol enhances sensitivity by derivatizing quinolinic acid with monodansylcadaverine, a fluorescent tag, making it suitable for samples with low concentrations of the analyte.[3][4]

a. Reagents and Materials

  • Quinolinic acid standard

  • Monodansylcadaverine

  • Water-soluble carbodiimide (e.g., EDC)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

b. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase column (e.g., C18, 5 µm particle size)

  • Data acquisition and processing software

c. Standard and Sample Derivatization

  • To 5 µL of the sample or standard, add the derivatization reagents (water-soluble carbodiimide and monodansylcadaverine) under mild conditions.[4] Note: Optimal concentrations and reaction times should be determined empirically.

  • No extraction procedure is required for water-based samples.[3][4]

d. HPLC Conditions

  • Mobile Phase: Gradient elution with 57–100% (v/v) aqueous methanol.[4]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Injection Volume: 5 µL.[4]

  • Fluorescence Detection: Excitation at 328 nm and emission at 377 nm.[4]

e. Analysis

  • Equilibrate the HPLC system.

  • Inject the derivatized standards and samples.

  • Construct a calibration curve and quantify the quinolinic acid in the samples.

Experimental Workflow

The general workflow for the analysis of quinolinic acid by HPLC is depicted in the following diagram.

hplc_workflow cluster_workflow General HPLC Workflow for Quinolinic Acid Analysis Sample 1. Sample Collection (e.g., Plasma, CSF) Preparation 2. Sample Preparation (Protein Precipitation/Filtration) Sample->Preparation Derivatization 3. Derivatization (Optional) (For Fluorescence Detection) Preparation->Derivatization Injection 4. HPLC Injection Preparation->Injection Direct Injection Derivatization->Injection Separation 5. Chromatographic Separation (e.g., Reversed-Phase) Injection->Separation Detection 6. Detection (UV or Fluorescence) Separation->Detection Data_Analysis 7. Data Analysis (Quantification) Detection->Data_Analysis

References

Application Note: Quantification of Quinolinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route of the essential amino acid L-tryptophan.[1][2][3] As an agonist of the N-methyl-D-aspartate (NMDA) receptor, elevated levels of QUIN have been implicated in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[2] Consequently, the accurate and sensitive quantification of QUIN in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue is crucial for researchers and drug development professionals studying its role in disease and evaluating potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for this purpose, particularly when coupled with negative chemical ionization.[4]

Principle of the Method

Due to its low volatility, quinolinic acid requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common and effective method is esterification with hexafluoroisopropanol (HFIP).[4][5] The derivatized QUIN is then separated from other sample components on a gas chromatography column and subsequently detected by a mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific mass-to-charge ratio (m/z) ions corresponding to the derivatized QUIN and a stable isotope-labeled internal standard (e.g., [¹⁸O]QUIN or [²H₃]QUIN).[4][6] This approach provides excellent specificity and allows for precise quantification, even at trace levels (femtomolar).[4][5]

Experimental Protocols

Reagents and Materials
  • Quinolinic acid (QUIN) standard

  • Deuterated ([²H₃]) or ¹⁸O-labeled ([¹⁸O]) Quinolinic acid internal standard (IS)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetylimidazole or Pentafluoropropionic anhydride (PFAA) and Pentafluoropropanol (PFP)[6]

  • Formic Acid

  • Perchloric Acid

  • Heptane, Ethyl Acetate, Toluene, Chloroform

  • Methanol

  • Dowex 1x8 Anion Exchange Resin

  • Deionized Water

  • Biological Matrix (e.g., plasma, CSF, brain tissue homogenate)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of QUIN and the internal standard in deionized water or 0.1 M NaOH to create stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water or 1% formic acid to create calibration standards ranging from low to high nanomolar concentrations.[6]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 50 nM [²H₃]quinolinic acid in 1% aqueous formic acid) to be added to all samples, calibrators, and quality controls.[6]

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization (for tissue): Homogenize ~10 mg of tissue in a solvent mixture such as methanol:water:chloroform (2.5:1:1).[7]

  • Protein Precipitation: To 50 µL of sample (plasma, CSF, or tissue homogenate supernatant), add 50 µL of the internal standard spiking solution.[6] Precipitate proteins by adding a strong acid, such as perchloric acid, followed by centrifugation.

  • Solid-Phase Extraction (SPE):

    • Condition a Dowex 1x8 anion exchange column.

    • Load the supernatant from the previous step onto the column.[4]

    • Wash the column with deionized water and chloroform to remove interferences.[4]

    • Elute QUIN and the internal standard with 6 M formic acid.[4]

  • Drying: Lyophilize or dry the eluate under a vacuum.[4][6]

Derivatization
  • To the dried residue, add 120 µL of pentafluoropropanol (PFP) and 130 µL of pentafluoropropionic anhydride (PFAA).[6]

  • Alternatively, use hexafluoroisopropanol (HFIP) with trifluoroacetylimidazole as a catalyst.[4]

  • Heat the mixture at 75°C for 30 minutes.[6]

  • Evaporate the derivatization reagents to dryness under a stream of nitrogen or in a vacuum concentrator.[6]

  • Reconstitute the dried derivatized sample in 50 µL of a suitable organic solvent like heptane or ethyl acetate for injection into the GC-MS.[4][6]

GC-MS Analysis and Data Presentation

Instrumentation Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized quinolinic acid.

ParameterSetting
Gas Chromatograph Agilent 7890 or similar
ColumnDB-5MS, HP-5MS, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)[4][8]
Inlet Temperature250°C[6]
Injection ModePulsed Splitless[6]
Injection Volume1 µL[6]
Carrier GasHelium at 1.0 mL/min[8]
Oven ProgramInitial: 60°C for 1 min, Ramp: 13°C/min to 230°C[6]
Mass Spectrometer Agilent 5975 or similar
Ionization ModeNegative Chemical Ionization (NCI) or Electron Impact (EI)[4][5]
Ion Source Temp150°C[6]
Quadrupole Temp150°C[6]
Reagent Gas (NCI)Methane or Ammonia
Selected Ion Monitoring (SIM)QUIN derivative (e.g., m/z 467, 316), IS derivative (e.g., m/z 471, 320)[4]
Quantitative Data Summary

The performance of the method should be validated to ensure reliability. The table below summarizes typical validation parameters reported for GC-MS quantification of quinolinic acid.

ParameterTypical ValueReference
Linearity (R²)≥0.995[6]
Concentration Range1 to 1000 nM[6]
Limit of Detection (LOD)3 fmol (on-column)[4]
Limit of Quantification (LOQ)<1 fmol (on-column)[5]
Intra-assay Variability (CV%)3.2%[4]
Inter-assay Variability (CV%)8.1%[4]
Recovery82.9% - 92.0% (general reference)[8]

Visualizations

Kynurenine Signaling Pathway

The synthesis of quinolinic acid occurs via the kynurenine pathway, a metabolic cascade initiated by the degradation of tryptophan. This pathway is a key focus in neuroscience and immunology, as its metabolites have profound effects on the central nervous system.[1][3]

Kynurenine_Pathway Kynurenine Pathway and Quinolinic Acid Synthesis cluster_branches TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO invis1 KYN->invis1 HAA 3-Hydroxyanthranilic Acid invis2 HAA->invis2 QUIN Quinolinic Acid (NMDA Agonist) NAD NAD+ QUIN->NAD QPRTase invis1->HAA Kynureninase KYNA Kynurenic Acid (NMDA Antagonist) invis1->KYNA invis2->QUIN 3-HAO

Caption: Synthesis of quinolinic acid from L-tryptophan via the kynurenine pathway.

Experimental Workflow

The analytical procedure for quantifying quinolinic acid involves several distinct stages, from initial sample collection to the final data analysis. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow GC-MS Workflow for Quinolinic Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, CSF, Tissue) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Protein Precipitation & Solid-Phase Extraction Spike->Extract Dry1 4. Dry Extract Extract->Dry1 Deriv 5. Derivatization (e.g., Esterification) Dry1->Deriv Inject 6. GC-MS Injection Deriv->Inject Detect 7. Separation & Detection (SIM Mode) Inject->Detect Data 8. Data Processing (Quantification) Detect->Data

Caption: Step-by-step workflow for QUIN analysis by GC-MS.

References

Application Note: High-Throughput Quantification of Quinolinic Acid in Biological Matrices Using an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinic acid (QUIN or QA) is a neuroactive metabolite produced downstream in the kynurenine pathway, which is responsible for the metabolism of the essential amino acid tryptophan.[1][2][3] It functions as an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders due to its neurotoxic properties.[2][3][4] Given its role in disease, the accurate and precise quantification of quinolinic acid in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue is critical for both clinical research and the development of novel therapeutics.[5][6]

The use of a stable isotope-labeled (SIL) internal standard, such as quinolinic acid-d3, is the gold standard for quantitative analysis by mass spectrometry.[7][8] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[8] This allows it to co-elute with the analyte and experience identical conditions during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of quinolinic acid using isotopically labeled standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Kynurenine Pathway and Quinolinic Acid Synthesis

Quinolinic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is a key area of interest in drug development for neurological diseases.[3][6]

Kynurenine Pathway cluster_main cluster_side Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-OH-Kynurenine 3-Hydroxy- kynurenine Kynurenine->3-OH-Kynurenine KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Quinolinic_Acid Quinolinic Acid 3-OH-Kynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD QPRTase

Figure 1: Simplified Kynurenine Pathway highlighting Quinolinic Acid synthesis.

Experimental Protocols

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for analyzing kynurenine pathway metabolites in plasma, CSF, and brain tissue.[5][6][9]

1. Materials and Reagents

  • Quinolinic Acid (Analyte) Standard (Sigma-Aldrich or equivalent)

  • This compound or -d5 (Isotopically Labeled Internal Standard) (Toronto Research Chemicals or equivalent)[10][11]

  • Formic Acid, LC-MS Grade

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol, LC-MS Grade

  • Ultrapure Water

  • Biological Matrix (Plasma, Serum, CSF, Brain Homogenate)

  • 96-well protein precipitation plates

2. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (plasma, serum, CSF) on ice. For brain tissue, homogenize in an appropriate buffer.

  • Aliquot 25-100 µL of the sample into a 96-well plate.[10]

  • Add the internal standard (IS) working solution (e.g., this compound) to each sample to achieve a final concentration within the linear range of the assay.

  • Add 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the plate for 2 minutes and centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. Instrumental Analysis

  • Chromatography System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: A C18 reversed-phase column is commonly used.[5][6] Phenyl-Hexyl or HILIC columns may also be suitable depending on the specific metabolites of interest.[12]

  • Mobile Phase A: 0.1-0.2% Formic Acid in Water

  • Mobile Phase B: 0.1-0.2% Formic Acid in Acetonitrile/Methanol

  • Flow Rate: 0.4 - 0.6 mL/min

  • Gradient: A linear gradient from ~2% B to 95% B over 5-7 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Positive mode is often used after derivatization, while negative mode can be used for the native acid.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Processing

  • Integrate the peak areas for the analyte (Quinolinic Acid) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of quinolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization to make the polar quinolinic acid volatile for GC analysis.[13][14]

1. Materials and Reagents

  • All reagents from Protocol 1, plus:

  • [¹⁸O]Quinolinic Acid (Internal Standard)[13]

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetylimidazole (TFAI)

  • Heptane

  • Dowex 1x8 Anion Exchange Resin

2. Sample Preparation (Extraction and Derivatization)

  • Acidify the sample with perchloric acid and neutralize.

  • Spike the sample with the [¹⁸O]Quinolinic Acid internal standard.

  • Apply the sample to a Dowex 1x8 (formate form) column.

  • Wash the column and elute the acids with 6 M formic acid.

  • Lyophilize the eluate.

  • Esterify the dried residue with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[13]

  • Extract the resulting esters into heptane for injection.

3. Instrumental Analysis

  • Gas Chromatograph: Agilent GC or equivalent with a capillary column (e.g., DB-5).[13]

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Program: Start at a low temperature (~60°C) and ramp up to ~280°C.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[13]

  • Detection Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The use of an internal standard is crucial for accurate quantification. The tables below summarize typical mass spectrometry parameters and method performance characteristics.

Table 1: Mass Spectrometry Parameters for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Quinolinic Acid (Native)168.178 / 124[15]
This compound (IS)171.081[10][15]
Quinolinic Acid (Derivatized)28078[10]
This compound (Derivatized, IS)28381[10]

Table 2: Representative Method Validation Data

ParameterTypical PerformanceReference(s)
Linearity (R²)> 0.99[11]
Lower Limit of Quantification0.25 - 10 nmol/L[12]
Intra-assay Precision (%CV)< 5% (e.g., 3.2% - 4.5%)[10][13]
Inter-assay Precision (%CV)< 10% (e.g., 6.3% - 8.1%)[10][13]
Accuracy (% Recovery)85-115%[11]

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis, emphasizing the point at which the internal standard is introduced.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (Plasma, CSF, etc.) Spike 2. Spike with Isotopically Labeled Quinolinic Acid (IS) Sample->Spike Extract 3. Protein Precipitation or Solid-Phase Extraction Spike->Extract LCMS 4. LC-MS/MS or GC-MS Analysis Extract->LCMS Integrate 5. Integrate Peak Areas (Analyte and IS) LCMS->Integrate Ratio 6. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 7. Quantify Against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Figure 2: General workflow for quinolinic acid quantification using an internal standard.
Rationale for Using an Internal Standard

An isotopically labeled internal standard is the ideal tool to ensure accuracy in mass spectrometry-based quantification. It corrects for variability at multiple stages of the analytical process.

Internal Standard Rationale cluster_analyte Analyte (Quinolinic Acid) cluster_is Internal Standard (this compound) cluster_calc Calculation A_Sample Analyte in Sample A_Processed Processed Analyte A_Sample->A_Processed Extraction Loss Matrix Effects A_Signal Analyte Signal (SA) A_Processed->A_Signal Ionization Variability Ratio Ratio = SA / SIS IS_Sample IS Added to Sample IS_Processed Processed IS IS_Sample->IS_Processed Extraction Loss Matrix Effects IS_Signal IS Signal (SIS) IS_Processed->IS_Signal Ionization Variability Result Accurate Quantification Ratio->Result Corrects for Variability

Figure 3: How an internal standard corrects for experimental variability.

References

Application Note: Determination of Quinolinic Acid in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route for the essential amino acid tryptophan.[1] It functions as an N-methyl-D-aspartate (NMDA) receptor agonist and is considered a neurotoxin at elevated concentrations.[1][2] Dysregulation of the kynurenine pathway and subsequent changes in quinolinic acid levels have been implicated in the pathophysiology of numerous neurodegenerative, inflammatory, and psychiatric disorders.[3][4][5] Consequently, the accurate and precise quantification of quinolinic acid in biological matrices such as serum is crucial for clinical research, disease biomarker discovery, and the development of therapeutic interventions.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of quinolinic acid in human serum. The method is designed for high-throughput analysis, requiring minimal sample volume, making it suitable for large-scale clinical and epidemiological studies.[6][7]

Biochemical Pathway

Quinolinic acid is synthesized from tryptophan through the kynurenine pathway. This multi-step enzymatic pathway is a key area of research in neuroscience and immunology.

Kynurenine_Pathway substance substance enzyme enzyme TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO N_Formylkynurenine N-Formylkynurenine IDO_TDO->N_Formylkynurenine Formamidase Formamidase N_Formylkynurenine->Formamidase KYN Kynurenine Formamidase->KYN KMO Kynurenine 3-monooxygenase KYN->KMO three_HK 3-Hydroxykynurenine KMO->three_HK KYNU Kynureninase three_HK->KYNU three_HAA 3-Hydroxyanthranilic Acid KYNU->three_HAA HAAO 3-HAA Oxygenase three_HAA->HAAO ACMSD ACMSD HAAO->ACMSD QUIN Quinolinic Acid ACMSD->QUIN non-enzymatic QPRT QPRT QUIN->QPRT NAD NAD+ QPRT->NAD

Caption: The Kynurenine Pathway leading to Quinolinic Acid synthesis.

Experimental Protocol

This protocol provides a detailed procedure for the quantification of quinolinic acid in human serum samples.

Overall Workflow

The analytical workflow consists of serum sample collection, protein precipitation and derivatization, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (25 µL) is_spike Spike with Internal Standard (QA-d3) serum->is_spike precipitation Protein Precipitation & Derivatization is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: General workflow for Quinolinic Acid analysis in serum.

Materials and Reagents
  • Quinolinic Acid (QA) standard (Sigma-Aldrich)

  • Quinolinic Acid-d3 (QA-d3) internal standard (IS) (Toronto Research Chemicals)[8]

  • Butanolic HCl (3 M)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Serum (for calibration curve and quality controls)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu UHPLC/HPLC system)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation

This protocol utilizes protein precipitation followed by a derivatization step to improve chromatographic retention and sensitivity.[6][8]

  • Thaw Samples: Thaw serum samples, calibrators, and quality controls on ice.

  • Aliquoting: Pipette 25 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (QA-d3) to each sample.

  • Derivatization & Precipitation: Add 100 µL of 3 M butanolic HCl to each tube. This solution acts as both a derivatizing agent (esterification of the carboxyl groups) and a protein precipitant.

  • Incubation: Vortex the tubes briefly and incubate at 60°C for 20 minutes.

  • Centrifugation: After incubation, centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed Phase C18 or Biphenyl Column[10][11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid[9]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40°C
Gradient A suitable gradient should be optimized to separate QA from other matrix components. A typical run time is 5-7 minutes.[7][10]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6][8]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage ~5500 V

Data Presentation

MRM Transitions and Method Parameters

The following table summarizes the specific mass transitions for the butanolic esters of quinolinic acid and its internal standard.[6][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Quinolinic Acid 280.078.0100Optimized (~25-35)
This compound (IS) 283.081.0100Optimized (~25-35)
Method Validation Summary

The method demonstrates excellent performance characteristics suitable for clinical research.

ParameterResult
Linearity (Range) 62.5 - 2000 nM[12]
Correlation Coefficient (r²) > 0.99
Intra-assay Precision (%CV) < 10%[6][8]
Inter-assay Precision (%CV) < 10%[6][8]
Accuracy (% Recovery) 90 - 110%
Lower Limit of Quantification (LLOQ) Sufficient for endogenous levels
Reference Concentrations

Concentrations of quinolinic acid can vary based on the population and individual health status. The table below provides an example of reported concentrations in a healthy cohort.

PopulationNMean Concentration (nmol/L)Standard Deviation (nmol/L)Reference
Healthy Adults 50350167[Meinitzer et al., 2014][6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of quinolinic acid in human serum. The simple sample preparation involving derivatization and protein precipitation, combined with the specificity of tandem mass spectrometry, ensures reliable and accurate results. This method is a valuable tool for researchers and clinicians investigating the role of the kynurenine pathway in health and disease, potentially aiding in the identification of novel biomarkers and the development of targeted therapies.[6]

References

Application Notes and Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a readily available and versatile scaffold in organic synthesis. Its inherent structural features, including the pyridine ring and two adjacent carboxylic acid functionalities, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, bioactive molecules, and functional materials. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of valuable organic compounds.

Synthesis of Bioactive Heterocycles

Pyridine-2,3-dicarboxylic acid can be readily converted to its more reactive anhydride, pyridine-2,3-dicarboxylic anhydride, which serves as a key intermediate for the synthesis of various nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of 2-Arylcarbamoyl-3-pyridine Carboxylic Acids

Derivatives of 2-arylcarbamoyl-3-pyridine carboxylic acid are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents.

Reaction Scheme:

Experimental Protocol:

A mixture of pyridine-2,3-dicarboxylic anhydride (0.01 mol) and a substituted aromatic amine (0.01 mol) in glacial acetic acid (30 ml) is stirred at room temperature for 1 hour. The resulting solid product is collected by filtration and recrystallized from ethanol to yield the desired 2-arylcarbamoyl-3-pyridine carboxylic acid.[1]

Table 1: Synthesis of 2-Arylcarbamoyl-3-pyridine Carboxylic Acid Derivatives [1]

EntryAromatic AmineProductYield (%)Melting Point (°C)
13-Aminobenzoic acid2-(3-Carboxyphenylcarbamoyl)nicotinic acid65243-245
24-Aminobenzoic acid2-(4-Carboxyphenylcarbamoyl)nicotinic acid70260-262
3Ethyl 4-aminobenzoate2-(4-Ethoxycarbonylphenylcarbamoyl)nicotinic acid75190-192
42-Ethoxyaniline2-(2-Ethoxyphenylcarbamoyl)nicotinic acid60215-217
54-Ethoxyaniline2-(4-Ethoxyphenylcarbamoyl)nicotinic acid80220-222
Synthesis of Nicotinamide Derivatives

Nicotinamide and its derivatives are crucial in various biological processes and are used in the treatment of several diseases.

Reaction Scheme:

Experimental Protocol:

A mixture of pyridine-2,3-dicarboxylic anhydride (0.01 mol) and a substituted aniline (0.01 mol) in glacial acetic acid (20 ml) is heated under reflux for 3 hours. After cooling, the reaction mixture is poured into cold water (100 ml). The precipitated solid is collected by filtration and recrystallized from a suitable solvent to afford the nicotinamide derivative.[1]

Table 2: Synthesis of Nicotinamide Derivatives [1]

EntryAromatic AmineProductYield (%)Melting Point (°C)
13-Aminobenzoic acid3-(3-Carboxyphenylcarbamoyl)pyridineMajor Product>300
24-Aminobenzoic acid3-(4-Carboxyphenylcarbamoyl)pyridineMajor Product>300
3Ethyl 4-aminobenzoate3-(4-Ethoxycarbonylphenylcarbamoyl)pyridineMajor Product218-220
42-Ethoxyaniline3-(2-Ethoxyphenylcarbamoyl)pyridineMajor Product180-182
54-Ethoxyaniline3-(4-Ethoxyphenylcarbamoyl)pyridineMajor Product198-200

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Pyridine-2,3-dicarboxylic acid is an excellent organic linker for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the two carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of diverse and stable porous structures with potential applications in gas storage, catalysis, and sensing.

Synthesis of a Copper-Based MOF

Experimental Protocol:

A solution of copper(II) nitrate trihydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The resulting mixture is stirred at room temperature for 24 hours. The blue crystals of [Cu(2,3-pydc)(bpp)]·2.5H₂O are collected by filtration, washed with a small amount of diethyl ether, and air-dried.[2][3]

Synthesis of a Zinc-Based MOF

Experimental Protocol:

A solution of zinc(II) nitrate hexahydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The mixture is stirred at room temperature for 24 hours. The colorless crystals of [Zn(2,3-pydc)(bpp)]·2.5H₂O are collected by filtration, washed with diethyl ether, and air-dried.[2][3]

Synthesis of a Cadmium-Based MOF

Experimental Protocol:

A solution of cadmium(II) nitrate tetrahydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The solution is stirred at room temperature for 24 hours. The colorless crystals of [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O are collected by filtration, washed with diethyl ether, and air-dried.[2][3]

Table 3: Summary of MOF Synthesis Conditions and Products [2][3]

Metal SaltLigandsSolventProduct
Cu(NO₃)₂·3H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂O/Ethanol[Cu(2,3-pydc)(bpp)]·2.5H₂O
Zn(NO₃)₂·6H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂O/Ethanol[Zn(2,3-pydc)(bpp)]·2.5H₂O
Cd(NO₃)₂·4H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂O/Ethanol[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O

Role in Biological Pathways and as a Target for Drug Design

Pyridine-2,3-dicarboxylic acid (quinolinic acid) is a key metabolite in the kynurenine pathway, the primary route for tryptophan degradation in mammals.[4] This pathway is implicated in various physiological and pathological processes, including neuroinflammation and neurodegeneration. Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction can lead to excitotoxicity and neuronal cell death.[4]

The enzymes within the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO), represent attractive targets for the development of therapeutic agents to modulate the levels of neuroactive metabolites like quinolinic acid. Derivatives of pyridine-2,3-dicarboxylic acid can be designed as inhibitors of these enzymes, offering a strategy for neuroprotection.

The Kynurenine Pathway and a Potential Point of Intervention

The following diagram illustrates a simplified kynurenine pathway, highlighting the position of quinolinic acid and the potential for therapeutic intervention by inhibiting KMO.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO Three_HK 3-Hydroxykynurenine KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Three_HK->Quinolinic_Acid ...multiple steps NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonist Neurotoxicity Excitotoxicity & Neurodegeneration NMDA_Receptor->Neurotoxicity Inhibitor Pyridine-2,3-dicarboxylic acid Derivatives (Inhibitors) Inhibitor->KMO

Caption: Simplified Kynurenine Pathway and Therapeutic Target.

Experimental Workflow for Screening Enzyme Inhibitors

The following diagram outlines a general workflow for the synthesis and evaluation of pyridine-2,3-dicarboxylic acid derivatives as enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening Start Pyridine-2,3-dicarboxylic acid Anhydride Pyridine-2,3-dicarboxylic anhydride Start->Anhydride Derivatization Derivatization with various amines Anhydride->Derivatization Library Library of Derivatives Derivatization->Library Enzyme_Assay Enzyme Inhibition Assay (e.g., KMO) Library->Enzyme_Assay Hit_ID Hit Identification Enzyme_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Inhibitor Synthesis and Screening.

References

Application Note and Protocol: Fluorescent Derivatization of Quinolinic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive quantification of quinolinic acid in aqueous samples using high-performance liquid chromatography (HPLC) with fluorescence detection. The method is based on the pre-column derivatization of quinolinic acid with o-phenylenediamine (OPDA) to form a highly fluorescent quinoxaline derivative. This approach offers significantly enhanced sensitivity compared to traditional UV detection methods, making it suitable for the analysis of low concentrations of quinolinic acid in complex biological matrices.

Introduction

Quinolinic acid (QA), a downstream metabolite of the kynurenine pathway, is an endogenous excitotoxin that acts as an N-methyl-D-aspartate (NMDA) receptor agonist. Elevated levels of QA have been implicated in the pathophysiology of several neurodegenerative disorders. Due to its low native fluorescence and UV absorbance, the sensitive detection of quinolinic acid in biological samples presents a significant analytical challenge.

Fluorescent derivatization is a powerful technique to enhance the detectability of analytes in HPLC. This protocol details a robust method for the derivatization of quinolinic acid with o-phenylenediamine (OPDA). The reaction involves the condensation of the α-dicarboxylic acid moiety of quinolinic acid with OPDA to form a stable and highly fluorescent quinoxaline derivative, allowing for sensitive and selective quantification by reversed-phase HPLC with fluorescence detection.

Signaling Pathway

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO QuinolinicAcid Quinolinic Acid Kynurenine->QuinolinicAcid Multiple Steps NAD NAD+ QuinolinicAcid->NAD

Figure 1: Simplified Kynurenine Pathway

Experimental Protocols

Materials and Reagents
  • Quinolinic Acid (QA) standard (Sigma-Aldrich, Cat. No. P63204 or equivalent)

  • o-Phenylenediamine (OPDA) (Sigma-Aldrich, Cat. No. P23938 or equivalent)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

Equipment
  • HPLC system equipped with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Heating block or water bath

Preparation of Solutions
  • Quinolinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of quinolinic acid and dissolve in 10 mL of HPLC grade water. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to concentrations ranging from 1 ng/mL to 10 µg/mL.

  • o-Phenylenediamine (OPDA) Reagent (0.1 M): Prepare fresh daily. Dissolve 108 mg of OPDA in 10 mL of 0.1 M HCl. Protect from light.

  • Reaction Stop Solution (0.5 M NaOH): Dissolve 2 g of NaOH in 100 mL of HPLC grade water.

Derivatization Procedure
  • To 100 µL of sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M OPDA reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 80°C for 30 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 50 µL of 0.5 M NaOH to stop the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

derivatization_workflow cluster_sample_prep Sample/Standard Preparation cluster_derivatization Derivatization cluster_final_steps Final Steps Sample 100 µL Sample or Standard Add_OPDA Add 100 µL 0.1 M OPDA Sample->Add_OPDA Vortex Vortex 30s Add_OPDA->Vortex Incubate Incubate 80°C, 30 min (dark) Vortex->Incubate Cool Cool to RT Incubate->Cool Stop_Reaction Add 50 µL 0.5 M NaOH Cool->Stop_Reaction Centrifuge Centrifuge 10,000 x g, 5 min Stop_Reaction->Centrifuge HPLC_Analysis Transfer Supernatant to HPLC Vial Centrifuge->HPLC_Analysis

Figure 2: Derivatization Workflow
HPLC Conditions

  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Data Presentation

The performance of this method should be validated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical quantitative data expected from this protocol.

ParameterTypical Value
Linearity (r²) > 0.999
Linear Range 1 ng/mL - 10 µg/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Table 1: Method Performance Characteristics

The following table provides a comparison with other potential derivatization reagents for quinolinic acid.

Derivatization ReagentReported LOD/LOQExcitation (nm)Emission (nm)Notes
o-Phenylenediamine (OPDA) ~0.5 ng/mL (estimated)340455Stable derivative, good selectivity for α-dicarbonyls.
Monodansylcadaverine 3 pmol[1]~340~525Requires carbodiimide activation.[1]
1-Pyrenyldiazomethane (PDAM) 4 fmol[1]259[1]394[1]Highly sensitive, but reagent can be unstable.

Table 2: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids

Logical Relationships

logical_relationship cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_outcome Outcome QA Quinolinic Acid Low_Detection Low Native Fluorescence/UV Absorbance QA->Low_Detection Derivatization Fluorescent Derivatization with OPDA Low_Detection->Derivatization Fluorescent_Product Formation of Fluorescent Quinoxaline Derivative Derivatization->Fluorescent_Product HPLC_FLD HPLC with Fluorescence Detection Fluorescent_Product->HPLC_FLD High_Sensitivity High Sensitivity and Selectivity HPLC_FLD->High_Sensitivity

References

Application Notes and Protocols for Microbial Biosynthesis of Deuterated Pyridine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of deuterated pyridine dicarboxylic acids. The methodologies described herein leverage engineered microbial strains for the efficient and scalable production of these isotopically labeled compounds, which are valuable as internal standards in mass spectrometry-based clinical diagnostics, as tracers for metabolic studies, and in the development of novel therapeutics.

Introduction

Pyridine dicarboxylic acids (PDCAs), particularly dipicolinic acid (DPA), are important bio-based platform chemicals with applications in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] The introduction of deuterium into the PDCA structure enhances their utility in various scientific and clinical applications. Deuterated molecules are particularly valuable in drug discovery for improving pharmacokinetic profiles and in metabolic research as tracers for elucidating biochemical pathways.[2]

Microbial fermentation offers a sustainable and cost-effective alternative to chemical synthesis for the production of PDCAs.[3] Engineered strains of Escherichia coli and Rhodococcus jostii have been successfully developed for the high-yield production of PDCAs from renewable feedstocks.[2][4][5] This document outlines protocols for adapting these microbial production systems for the biosynthesis of deuterated PDCAs using heavy water (D₂O) as a global deuterium source.

Overview of the Biosynthetic Pathway and Deuteration Strategy

The microbial production of dipicolinic acid (2,6-pyridinedicarboxylic acid) in engineered E. coli is achieved through the heterologous expression of genes from the lysine biosynthetic pathway of Bacillus subtilis. The key enzyme, dipicolinate synthase, catalyzes the final step in the formation of DPA.[6]

Our strategy for producing deuterated DPA involves cultivating an engineered E. coli strain in a minimal medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). As the microorganism grows and produces DPA, deuterium from D₂O is incorporated into the carbon backbone of the molecule through enzymatic reactions.

Below is a diagram illustrating the biosynthetic pathway for DPA in engineered E. coli and the incorporation of deuterium.

DPA_Biosynthesis cluster_host Engineered E. coli cluster_media Deuterated Minimal Media Aspartate Aspartate ASA Aspartate-semialdehyde Aspartate->ASA lysC, asd HTPA (4S)-hydroxy-2,3,4,5- tetrahydro-(2S)-dipicolinate ASA->HTPA dapA DPA Deuterated Dipicolinic Acid HTPA->DPA dipicolinate synthase (spoVFA, spoVFB) D2O D₂O D2O->DPA Deuterium Incorporation d_Glucose d-Glucose d_Glucose->Aspartate Carbon Source

Figure 1: Biosynthetic pathway for deuterated dipicolinic acid in engineered E. coli.

Experimental Protocols

Materials and Reagents
  • Engineered E. coli strain capable of producing dipicolinic acid[4][6]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • d-Glucose (or deuterated d-Glucose for enhanced labeling)

  • M9 minimal medium components

  • Appropriate antibiotics

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glass bioreactor (e.g., 2L) with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

  • Gas chromatography-mass spectrometry (GC-MS) system[1]

  • Nuclear magnetic resonance (NMR) spectrometer[7]

Protocol for Fed-Batch Fermentation of Deuterated Dipicolinic Acid

This protocol is adapted from established methods for high-density E. coli fermentation and production of deuterated proteins.[8][9]

Step 1: Pre-culture Preparation

  • Inoculate a single colony of the DPA-producing E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 100 mL of M9 minimal medium (with H₂O) in a 500 mL flask.

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Step 2: Adaptation to Deuterated Medium

  • Prepare 100 mL of M9 minimal medium with 50% (v/v) D₂O.

  • Inoculate with the pre-culture to a starting OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking until the culture reaches mid-log phase. This step helps adapt the cells to the deuterated environment.

Step 3: Fed-Batch Fermentation

  • Prepare the bioreactor with 1 L of M9 minimal medium containing 70-95% (v/v) D₂O and d-glucose as the carbon source. The optimal D₂O concentration may need to be determined empirically for the specific strain.

  • Inoculate the bioreactor with the adapted culture to a starting OD₆₀₀ of 0.1.

  • Set the fermentation parameters: temperature at 37°C, pH maintained at 7.0 with NH₄OH (or a deuterated equivalent), and dissolved oxygen (DO) maintained above 30% by controlling agitation and aeration.

  • When the initial glucose is depleted (indicated by a sharp increase in DO), initiate a fed-batch feeding strategy with a concentrated solution of d-glucose in D₂O-based M9 salts. A common strategy is an exponential feed to maintain a constant growth rate.[9]

  • When the OD₆₀₀ reaches approximately 10-15, induce DPA production by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue the fermentation for 24-48 hours post-induction, monitoring cell growth and DPA production.

Step 4: Product Recovery and Purification

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes.

  • The supernatant, which contains the secreted DPA, should be collected.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • Purify the deuterated DPA from the supernatant using techniques such as ion-exchange chromatography or crystallization.

Analytical Methods for Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Derivatization: Evaporate a known volume of the purified supernatant to dryness. Derivatize the DPA by silylation (e.g., with BSTFA) to increase its volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and temperature program to separate the DPA derivative.

  • Quantification: Create a calibration curve using known concentrations of non-deuterated DPA. The concentration of deuterated DPA in the sample can be determined from this curve. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms, allowing for the determination of isotopic enrichment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified deuterated DPA in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The degree of deuteration can be estimated by the reduction in the integral of proton signals compared to an internal standard.[10]

  • ²H NMR Analysis: For highly deuterated samples, ²H (Deuterium) NMR is a powerful tool for confirming the positions and extent of deuteration.[7]

  • ¹³C NMR Analysis: ¹³C NMR can also provide information about the deuteration pattern through the observation of isotopic shifts and changes in coupling patterns.

Quantitative Data Summary

The following tables provide expected production titers for non-deuterated PDCAs and a summary of typical deuterium incorporation levels achieved in microbial systems. The actual yield of deuterated DPA will depend on the specific strain, fermentation conditions, and the concentration of D₂O used.

Table 1: Reported Production Titers of Non-Deuterated Pyridine Dicarboxylic Acids

MicroorganismProductTiter (g/L)FeedstockReference
Engineered E. coliDipicolinic Acid (DPA)4.7Glucose[4][6]
Engineered E. coli (optimized)Dipicolinic Acid (DPA)5.21Glucose + Aspartate[6]
Engineered R. jostii RHA12,4-PDCA0.33Wheat Straw Lignocellulose[5]
Engineered R. jostii RHA12,4-PDCA / 2,5-PDCA0.2 - 0.287Lignocellulose[5][11]

Table 2: Typical Deuterium Incorporation in Microbially Produced Molecules

Product TypeMicroorganismDeuterium SourceIncorporation LevelReference
Recombinant ProteinsE. coliD₂O-based minimal media>95%[8]
Fatty AcidsE. coliD₂O45-60%-
LipidsS. aureus20% D₂O~50%-

Note: The yield of deuterated DPA is expected to be lower than the non-deuterated counterpart due to the metabolic stress induced by D₂O.

Workflow and Logical Relationships

The overall workflow for the production and analysis of deuterated pyridine dicarboxylic acids is depicted in the following diagram.

workflow cluster_prep Preparation cluster_prod Production cluster_analysis Analysis Strain Engineered E. coli Strain Selection Preculture Pre-culture in H₂O Media Strain->Preculture Media Deuterated Media Preparation Adaptation Adaptation to D₂O Media Media->Adaptation Preculture->Adaptation Fermentation Fed-Batch Fermentation in D₂O Media Adaptation->Fermentation Harvest Harvesting and Product Recovery Fermentation->Harvest Purification Purification of Deuterated DPA Harvest->Purification Quantification Quantification (GC-MS) Purification->Quantification Characterization Characterization (NMR) Purification->Characterization

Figure 2: General workflow for microbial production of deuterated DPA.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the microbial biosynthesis of deuterated pyridine dicarboxylic acids. By combining metabolic engineering of high-producing microbial strains with optimized fed-batch fermentation in deuterated media, researchers can efficiently produce these valuable isotopically labeled compounds. The analytical methods described allow for accurate quantification and detailed characterization of the final product. This technology has the potential to significantly impact drug development, metabolic research, and clinical diagnostics by providing a reliable source of deuterated PDCAs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing Pyridine-2,3-dicarboxylic acid?

The most prevalent and commercially viable method for synthesizing Pyridine-2,3-dicarboxylic acid is the oxidation of quinoline.[1][2] Various oxidizing agents and catalytic systems can be employed for this transformation.

Q2: I am getting a low yield. What are the general factors that could be affecting my reaction?

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product due to harsh conditions, or formation of side products. Key parameters to control are temperature, pH, concentration of reactants, and the choice of oxidizing agent and catalyst. For instance, excessively high temperatures can lead to the decarboxylation of quinolinic acid to form nicotinic acid.[3]

Q3: What are some common side products, and how can their formation be minimized?

A primary side product is nicotinic acid, which results from the decarboxylation of the desired product under severe reaction conditions.[3] Another potential issue is the formation of tars. The choice of a suitable catalyst and careful control of reaction temperature can help minimize these side reactions. The use of cupric ions, for example, helps in precipitating the Pyridine-2,3-dicarboxylic acid as a copper salt as it forms, thereby protecting it from degradative side-reactions.[3]

Q4: How can I improve the purity of my final product?

Purification can be achieved through recrystallization. In methods involving the formation of a copper salt of quinolinic acid, the crude salt is first isolated and then treated with a base like caustic soda to liberate the sodium salt, followed by acidification to precipitate the pure Pyridine-2,3-dicarboxylic acid.[3] Adjusting the pH to around 1.1 with an acid like nitric or sulfuric acid is a common method for precipitating the final product from its salt solution.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of Pyridine-2,3-dicarboxylic acid.

Issue 1: Low Yield in Oxidation of Quinoline using Sodium Chlorate

The oxidation of quinoline with sodium chlorate in an acidic medium can yield around 24-26% of Pyridine-2,3-dicarboxylic acid.[3] However, the yield can be significantly improved.

Troubleshooting Steps:

  • Introduce a Cupric Compound: The addition of a cupric compound (like cupric sulfate) can increase the isolated yield to a range of 55% to 62%.[3][5] The cupric ions precipitate the product as it forms, preventing its degradation.

  • Optimize Molar Ratios: Ensure the optimal molar ratio of reactants. A suggested ratio is n(quinoline):n(sodium chlorate):n(cupric sulfate):n(concentrated sulfuric acid) of 1:3.5:1:1.5.[5]

  • Control Reaction Time and Temperature: A reaction time of around 12-17 hours at approximately 100-103°C is recommended for optimal results.[3][5]

  • Recirculate Mother Liquor: Adding a portion of the mother liquor from a previous successful batch can shorten the reaction's induction period significantly.[5]

Issue 2: Poor Performance with Hydrogen Peroxide Oxidation

Oxidation of substituted quinolines with hydrogen peroxide in an aqueous base can be an effective method, but yields can vary if not properly controlled.

Troubleshooting Steps:

  • Use an Appropriate Base: Aqueous sodium hydroxide or potassium hydroxide are preferred bases for this reaction.[4][6]

  • Maintain Optimal Temperature: The reaction is typically carried out at a temperature range of 75° to 90°C.[4][6]

  • Control Addition of Hydrogen Peroxide: The hydrogen peroxide (30-50% aqueous solution) should be added gradually over a period of 0.5 to 5 hours to maintain control over the reaction.[4][6]

  • Isolate the Product Correctly: After the reaction, the product can be isolated by acidifying the mixture with a mineral acid (like sulfuric acid) to a pH of about 1.8 to precipitate the dicarboxylic acid.[4][6]

Data on Synthesis Methods

The following tables summarize quantitative data from various synthetic methods for Pyridine-2,3-dicarboxylic acid.

Table 1: Oxidation of Quinoline with Chlorate Salt

Catalyst/AdditiveMolar Ratio (Quinoline:Reagents)Temperature (°C)Reaction Time (h)Yield (%)Reference
NoneNot specified99-1001725.9[3]
Cupric Sulfate1:3.5:1:1.5 (Quinoline:NaClO₃:CuSO₄:H₂SO₄)1031267.3[5]
Cupric AcetateNot specified70Not specified62.8[3]
Cupric CarbonateNot specified1001757.1[3]

Table 2: Oxidation of Substituted Quinolines with Hydrogen Peroxide

Starting MaterialBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Ethyl-8-hydroxyquinoline25% KOH90~4.25~97[4][6]
3-Methyl-8-hydroxyquinoline HCl26.4% KOH75-80~2.5Not specified[4]

Table 3: Oxidation of Quinoline Derivatives with Nitric Acid

Starting MaterialCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Methyl-8-hydroxyquinolineNone100-105458.6[7]
3-Methyl-8-hydroxyquinolineManganese100-105473.2[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Chlorate Oxidation with Cupric Salt Catalyst

This protocol is adapted from a patented high-yield process.[3][5]

Materials:

  • Quinoline

  • Sodium Chlorate (NaClO₃)

  • Cupric Sulfate (CuSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (70%)

  • Caustic Soda (NaOH)

Procedure:

  • Prepare a reaction mixture with a molar ratio of quinoline:sodium chlorate:cupric sulfate:concentrated sulfuric acid of 1:3.5:1:1.5.[5]

  • Heat the mixture to 103°C and maintain this temperature for 12 hours with stirring.[5] A blue suspension of the copper salt of the product will form.

  • After the reaction is complete, cool the mixture and filter to isolate the crude copper salt.

  • Treat the collected copper salt with a caustic soda solution to form the sodium salt of the dicarboxylic acid.

  • Filter the mixture to remove copper hydroxide.

  • Acidify the filtrate with 70% nitric acid to a pH of 1.1. This will precipitate the Pyridine-2,3-dicarboxylic acid.[3]

  • Filter the precipitate, wash with cold water, and dry to obtain the final product. An expected yield is around 67.3%.[5]

Protocol 2: Oxidation of 3-Ethyl-8-hydroxyquinoline with Hydrogen Peroxide

This protocol is based on the oxidation of a substituted quinoline in a basic medium.[4][6]

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • Potassium Hydroxide (KOH) solution (25%)

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • Sulfuric Acid (H₂SO₄)

  • Potassium Bisulfite (optional)

Procedure:

  • Prepare a stirred mixture of 25% potassium hydroxide and 3-ethyl-8-hydroxyquinoline.

  • Heat the mixture to 90°C.

  • Slowly add 30% hydrogen peroxide to the mixture over approximately 3.25 hours, maintaining the temperature at 90°C.

  • Continue stirring at 90°C for an additional 1-2 hours after the addition is complete.

  • Test the solution for the presence of peroxides. If present, add potassium bisulfite to quench them.

  • Distill the reaction mixture to remove excess water.

  • Cool the concentrated solution to 45°C and add sulfuric acid to adjust the pH to 3.5. This will precipitate potassium sulfate.

  • Cool the slurry to 10°C, filter to remove the potassium sulfate, and wash the filter cake with cold water.

  • Add more sulfuric acid to the filtrate to achieve a pH of 1.8. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.

  • Hold the resulting slurry at 10°C for 30 minutes, then filter, wash with cold water, and dry under reduced pressure.

Diagrams

Troubleshooting_Workflow cluster_start Start cluster_cause Potential Causes cluster_solution Troubleshooting Actions cluster_end Outcome Start Low Yield or Impurity Issue Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Degradation Start->Cause2 Cause3 Side Reaction Start->Cause3 Sol4 Optimize Purification (pH adjustment, Recrystallization) Start->Sol4 If yield is good but purity is low Sol1 Increase Reaction Time Optimize Reactant Ratios Cause1->Sol1 Check conversion Sol2 Lower Reaction Temperature Add Protective Catalyst (e.g., Cu²⁺) Cause2->Sol2 Check for charring/tar Sol3 Adjust pH Improve Catalyst Selectivity Cause3->Sol3 Analyze byproducts (e.g., Nicotinic Acid) End Improved Yield and Purity Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A troubleshooting workflow for low yield issues.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation and Purification cluster_product Final Product A 1. Mix Quinoline, Oxidant (e.g., NaClO₃), Catalyst (e.g., CuSO₄), and Acid B 2. Heat and Stir (e.g., 103°C for 12h) A->B C 3. Formation of Crude Product Precipitate (e.g., Copper Salt) B->C D 4. Filter to Isolate Crude Precipitate C->D E 5. Treat with Base (e.g., NaOH) to form soluble salt D->E F 6. Filter to remove catalyst byproduct E->F G 7. Acidify Filtrate (pH ~1.1) to precipitate pure product F->G H 8. Filter, Wash, and Dry G->H I Pure Pyridine-2,3-dicarboxylic Acid H->I

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Quinolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinolinic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of quinolinic acid in aqueous and organic solvents?

Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, is a colorless solid that is slightly soluble in water.[1][2] Its solubility can be influenced by temperature and the pH of the solution. For many biological experiments, it is often first dissolved in an organic solvent before further dilution into aqueous buffers.[3]

Data Presentation: Solubility of Quinolinic Acid

The table below summarizes the reported solubility of quinolinic acid in various solvents.

SolventSolubilityReference
Water0.55 g/100 mL (5.5 mg/mL)[4]
Water3 mg/mL[5][6]
Water10 g/L (10 mg/mL)[4]
PBS (pH 7.2)~0.5 mg/mL[3]
DMSO~16 mg/mL[3]
Dimethyl formamide (DMF)~16 mg/mL[3]
EthanolInsoluble[6]
Q2: Why is my quinolinic acid not dissolving in neutral water?

Quinolinic acid is a dicarboxylic acid and is characterized as a strong acidic compound.[1] Its limited solubility in neutral water is due to its molecular structure. At neutral pH, a significant portion of the quinolinic acid molecules remains in the less soluble, non-ionized form.

Data Presentation: Physicochemical Properties of Quinolinic Acid

PropertyValueReference
Molecular FormulaC₇H₅NO₄[2]
Molar Mass167.12 g/mol [2]
pKa₁2.43 (at 25°C)[4]
pKa₂~5.0 (estimated for second carboxyl group)
AppearanceWhite to light yellow-beige crystalline powder[4]
Q3: How can I effectively increase the aqueous solubility of quinolinic acid?

Several techniques can be employed to enhance the solubility of quinolinic acid. The most common and effective methods for acidic compounds like quinolinic acid involve pH adjustment and the use of co-solvents.[7][8]

Primary Methods for Solubility Enhancement:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, forming a highly soluble quinolinate salt.[9][10]

  • Co-solvency: Using a water-miscible organic solvent in which quinolinic acid is more soluble can significantly increase the overall solubility of the solution.[7][11]

  • Complexation with Cyclodextrins: Encapsulating the quinolinic acid molecule within a cyclodextrin can enhance its aqueous solubility.[12][13]

Troubleshooting Guides & Experimental Protocols

Issue 1: Difficulty preparing a purely aqueous solution for cell culture or in-vivo studies.
Solution A: pH Adjustment to Form a Soluble Salt

Adjusting the pH of the water is the most direct method for dissolving quinolinic acid in a purely aqueous medium. By increasing the pH with a base (e.g., NaOH), the acidic carboxylic groups of quinolinic acid are deprotonated, forming a much more soluble salt (sodium quinolinate).[9][10]

Diagram: pH Effect on Quinolinic Acid Ionization and Solubility

cluster_low_ph Low pH (e.g., < 2.0) cluster_mid_ph Mid pH (e.g., 3.0 - 5.0) cluster_high_ph High pH (e.g., > 6.0) Low_pH Quinolinic Acid (QA) Fully Protonated (H₂A) Low Solubility Mid_pH Mixture of QA Species (H₂A, HA⁻) Moderate Solubility Low_pH->Mid_pH + OH⁻ - H⁺ High_pH Quinolinate Salt Fully Deprotonated (A²⁻) High Solubility Mid_pH->High_pH + OH⁻ - H⁺

Caption: Relationship between pH and the ionization state of quinolinic acid.

Experimental Protocol 1: Preparation of an Aqueous Quinolinic Acid Solution using pH Adjustment
  • Weighing: Accurately weigh the desired amount of quinolinic acid powder.

  • Initial Suspension: Add the powder to the desired volume of purified water or buffer (e.g., PBS) and stir. A suspension will form.

  • Titration: While stirring, slowly add a low-concentration base (e.g., 1 M NaOH) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Dissolution: Continue adding the base until the quinolinic acid is fully dissolved. This typically occurs as the pH rises above 6.0.

  • Final Adjustment: Once dissolved, carefully adjust the pH to the desired final value for your experiment using dilute NaOH or HCl.

  • Volume Correction: Adjust the final volume with the solvent to account for the volume of base/acid added.

  • Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter. Note that aqueous solutions are not recommended for storage for more than one day.[3]

Solution B: Using an Organic Co-solvent for Stock Solutions

For applications where a small amount of an organic solvent is tolerable, preparing a concentrated stock solution in a co-solvent like DMSO is a common practice.[3][6] This stock can then be diluted into your aqueous experimental medium.

Experimental Protocol 2: Preparation of a Quinolinic Acid Stock Solution using an Organic Co-solvent
  • Weighing: Accurately weigh the quinolinic acid powder.

  • Dissolution: Add the powder to a sterile tube and add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., up to 16 mg/mL).[3]

  • Solubilization: Vortex or gently heat the mixture until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C for long-term stability (≥4 years as a solid).[3] When stored at -20°C in solution, use within 1 month; at -80°C, use within 6 months.[14]

  • Working Solution: Before the experiment, dilute the stock solution into the aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[3]

Diagram: Workflow for Selecting a Solubilization Method

Start Need to dissolve Quinolinic Acid Check_Solvent Is a small amount of organic solvent acceptable in the final solution? Start->Check_Solvent Use_CoSolvent Prepare concentrated stock in DMSO. Dilute into aqueous medium. Check_Solvent->Use_CoSolvent Yes Use_pH_Adj Use pH adjustment. Dissolve directly in aqueous medium by adding base. Check_Solvent->Use_pH_Adj No Final_Solution Aqueous Solution of Quinolinic Acid Use_CoSolvent->Final_Solution Use_pH_Adj->Final_Solution

Caption: Decision workflow for preparing a quinolinic acid solution.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

This can happen if the concentration of quinolinic acid in the final aqueous solution exceeds its solubility limit at the buffer's pH.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

    • Adjust Buffer pH: Before adding the quinolinic acid stock, consider increasing the pH of the destination buffer slightly to enhance its capacity to keep the compound in solution.

    • Use a Surfactant: In some formulation contexts, a small amount of a biocompatible surfactant can help maintain solubility.[7][15]

Issue 3: Need for an alternative solubilization method without pH change or organic solvents.
Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like quinolinic acid, forming an "inclusion complex" that has significantly improved water solubility.[13][15]

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

cluster_after After Complexation QA Quinolinic Acid (Poorly Soluble) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex QA-Cyclodextrin Inclusion Complex (Highly Soluble) CD->Complex Forms Inclusion Complex

Caption: Encapsulation of a drug molecule by a cyclodextrin to enhance solubility.

Experimental Protocol 3: Solubilization using Cyclodextrins (General Method)
  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[16]

  • Prepare CD Solution: Dissolve the cyclodextrin in water at the desired concentration.

  • Add Quinolinic Acid: Add the quinolinic acid powder to the cyclodextrin solution.

  • Complexation: Stir the mixture, sometimes with gentle heating or sonication, for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant contains the solubilized quinolinic acid-cyclodextrin complex.

References

Navigating the Thermal Stability of Pyridine Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the thermal decarboxylation of pyridine carboxylic acids can be a significant hurdle in high-temperature synthetic procedures. This guide provides troubleshooting advice, frequently asked questions, and preventative strategies to mitigate this unwanted side reaction, ensuring the integrity of your target molecules.

The stability of pyridine carboxylic acids is heavily influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) is the most susceptible to decarboxylation, while nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) are comparatively more stable. This difference in reactivity is attributed to the ability of picolinic acid to form a stable zwitterionic intermediate, which facilitates the loss of carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: Why is my picolinic acid decarboxylating at high temperatures?

A1: Picolinic acid is inherently prone to thermal decarboxylation due to the proximity of the carboxylic acid function to the ring nitrogen. This arrangement allows for the formation of a stable zwitterionic intermediate that readily loses CO2. High temperatures provide the necessary activation energy for this process to occur.

Q2: At what temperature does decarboxylation become a significant issue?

A2: While the exact temperature can vary depending on the specific substrate, solvent, and other reaction conditions, decarboxylation of picolinic acid can become significant at temperatures above 150°C. For more stable isomers like nicotinic acid, higher temperatures are generally required for decarboxylation to occur.

Q3: How does the position of the carboxylic acid group affect stability?

A3: The stability of pyridine carboxylic acid isomers to thermal decarboxylation generally follows this trend: Nicotinic acid (most stable) > Isonicotinic acid > Picolinic acid (least stable). The 2-position in picolinic acid allows for the formation of a six-membered ring transition state involving the ring nitrogen, which lowers the activation energy for decarboxylation.

Q4: Can the solvent I use influence the rate of decarboxylation?

A4: Yes, the choice of solvent can play a crucial role. Protic solvents, especially water, can facilitate the formation of the zwitterionic intermediate in picolinic acid, potentially increasing the rate of decarboxylation. The use of certain solvents like p-cymene has been shown to increase the yield of the Hammick reaction, a thermal decarboxylation of α-picolinic acids, suggesting it may promote decarboxylation.

Q5: Does pH have an effect on decarboxylation?

A5: Yes, pH can significantly impact the rate of decarboxylation. For picolinic acid in aqueous solutions, the rate of decarboxylation is often maximal near the isoelectric point where the zwitterionic form is most prevalent. Basic conditions can also promote decarboxylation.

Troubleshooting Guide: Strategies to Reduce Decarboxylation

If you are encountering unwanted decarboxylation in your high-temperature reactions involving pyridine carboxylic acids, consider the following troubleshooting strategies.

Problem: Significant loss of starting material or formation of decarboxylated byproduct.
Potential Cause Suggested Solution
High Reaction Temperature - Evaluate if the reaction can be performed at a lower temperature. - Consider using a more active catalyst that allows for lower reaction temperatures. - Minimize the reaction time at the elevated temperature.
Inherent Instability of Picolinic Acid - If the specific isomer is not critical, consider using the more stable nicotinic or isonicotinic acid. - If picolinic acid must be used, employ one of the stabilization strategies outlined below.
Solvent Choice - If possible, switch to a non-polar, aprotic solvent to disfavor the formation of the zwitterionic intermediate. - Avoid solvents known to promote decarboxylation, such as p-cymene in certain contexts.
Presence of Carbonyl Compounds - Be aware of the Hammick reaction, a thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[1] If your reaction mixture contains aldehydes or ketones, this could be a contributing factor. Try to perform the reaction in the absence of such compounds if possible.
Basic Reaction Conditions - The use of bases like potassium carbonate has been shown to promote the decarboxylation of some pyridine carboxylic acid derivatives.[2] If feasible, consider running the reaction under neutral or slightly acidic conditions.

Preventative Measures and Stabilization Strategies

Proactively minimizing decarboxylation is often more effective than troubleshooting after the fact. The following strategies can be employed to enhance the stability of pyridine carboxylic acids at high temperatures.

Use of Divalent Metal Ions as Inhibitors

The addition of certain divalent metal ions has been found to inhibit the decarboxylation of picolinic acid and picolinic acid N-oxide.

  • Recommended Additives: Consider adding catalytic amounts of divalent metal salts such as copper(II) (Cu²⁺), magnesium(II) (Mg²⁺), or manganese(II) (Mn²⁺) to your reaction mixture. These ions are believed to coordinate with the pyridine carboxylic acid, stabilizing it and increasing the energy barrier for decarboxylation.

Protecting Group Strategy

Protecting the carboxylic acid functionality as an ester is a common and effective strategy to prevent decarboxylation. The ester can be cleaved post-reaction to regenerate the carboxylic acid.

  • Esterification: Convert the pyridine carboxylic acid to its corresponding methyl or ethyl ester prior to the high-temperature reaction. Esters are generally more stable towards decarboxylation.

  • Thermolabile Protecting Groups: For sensitive substrates, consider the use of thermolabile protecting groups. These groups can be removed by heating at a specific temperature, which might be lower than the temperature required for the main reaction, or under conditions that do not promote decarboxylation.

Optimization of Reaction Conditions

Careful selection of reaction parameters can significantly reduce the extent of decarboxylation.

Parameter Recommendation
Temperature Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Solvent Prefer non-polar, aprotic solvents. High-boiling point solvents like diphenyl ether or Dowtherm A may be suitable for high-temperature reactions while minimizing decarboxylation, but empirical testing is recommended.
pH If the reaction can be performed in a non-aqueous medium, avoid strongly basic conditions. In aqueous media, adjusting the pH away from the isoelectric point of picolinic acid may reduce the rate of decarboxylation.

Data on Relative Decarboxylation Rates

While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a qualitative and semi-quantitative comparison of the stability of pyridine carboxylic acid isomers.

Pyridine Carboxylic Acid Isomer Relative Rate of Decarboxylation Notes
Picolinic Acid (2-substituted) HighProne to decarboxylation via a stable zwitterionic intermediate.
Isonicotinic Acid (4-substituted) ModerateMore stable than picolinic acid.
Nicotinic Acid (3-substituted) LowGenerally the most stable of the three isomers to thermal decarboxylation.

Note: This table provides a general trend. Actual rates will vary with temperature, solvent, and other reagents.

Experimental Protocols

Protocol 1: High-Temperature Amination of 2-Chloronicotinic Acid with Minimized Decarboxylation

This protocol is adapted from a procedure for the synthesis of 2-(arylamino)nicotinic acids in high-temperature water, a method that successfully utilizes a relatively stable pyridine carboxylic acid derivative at elevated temperatures without significant decarboxylation.[3]

Materials:

  • 2-Chloronicotinic acid

  • Aromatic amine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • High-pressure reaction vessel

Procedure:

  • To a high-pressure reaction vessel, add 2-chloronicotinic acid (1 equivalent), the desired aromatic amine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add deionized water to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vessel and heat the reaction mixture to 150-180°C with stirring.

  • Maintain the temperature for the desired reaction time (e.g., 2-4 hours).

  • After cooling to room temperature, carefully vent the vessel.

  • Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Rationale for Minimizing Decarboxylation: Nicotinic acid derivatives are inherently more stable than picolinic acid derivatives. The use of a sealed system and water as a solvent under these conditions has been shown to be effective for this transformation without reported issues of significant decarboxylation.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the decarboxylation pathway of picolinic acid and a general workflow for troubleshooting decarboxylation issues.

G Decarboxylation Mechanism of Picolinic Acid cluster_0 Picolinic Acid cluster_1 Zwitterionic Intermediate cluster_2 Decarboxylation Picolinic_Acid Picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic_Acid->Zwitterion Heat Products Pyridine + CO2 Zwitterion->Products Loss of CO2

Caption: Decarboxylation of picolinic acid proceeds via a zwitterionic intermediate.

G Troubleshooting Workflow for Decarboxylation Start Decarboxylation Observed Check_Temp Is the reaction temperature > 150°C? Start->Check_Temp Lower_Temp Lower temperature or screen for a more active catalyst. Check_Temp->Lower_Temp Yes Check_Isomer Are you using picolinic acid? Check_Temp->Check_Isomer No Lower_Temp->Check_Isomer Change_Isomer Consider using nicotinic or isonicotinic acid if possible. Check_Isomer->Change_Isomer Yes Check_Solvent Is the solvent protic or known to promote decarboxylation? Check_Isomer->Check_Solvent No Change_Isomer->Check_Solvent Change_Solvent Switch to a non-polar, aprotic solvent. Check_Solvent->Change_Solvent Yes Implement_Stabilization Implement stabilization strategies: - Add divalent metal ions - Use a protecting group Check_Solvent->Implement_Stabilization No Change_Solvent->Implement_Stabilization End Decarboxylation Minimized Implement_Stabilization->End

Caption: A logical workflow for troubleshooting unwanted decarboxylation.

References

Enhancing sensitivity for quinolinic acid detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of quinolinic acid (QA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting quinolinic acid in biological samples?

A1: Several highly sensitive methods are available for the quantification of quinolinic acid. The choice of method often depends on the required sensitivity, sample matrix, available equipment, and throughput. Key methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for the simultaneous quantification of quinolinic acid and other metabolites in the kynurenine pathway.[1][2][3][4] It often involves stable-isotope-labeled internal standards for accuracy.[2]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Since quinolinic acid is not naturally fluorescent, this method requires a derivatization step to attach a fluorescent tag, such as monodansylcadaverine.[5][6] This technique can be significantly more sensitive than UV absorbance detection.[5][6]

  • Electrochemical Biosensors: These offer a rapid, cost-effective, and sensitive platform for QA detection.[7][8][9][10][11] They utilize electrodes modified with materials like multi-walled carbon nanotubes to detect the electrochemical response of quinolinic acid.[8][9][11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a user-friendly and high-throughput option for quantifying quinolinic acid in samples like serum and plasma.[12][13] These competitive assays require a small sample volume.[12]

Q2: My quinolinic acid measurements show high variability between replicates. What are the possible causes?

A2: High variability can stem from several factors throughout the experimental workflow:

  • Sample Collection and Handling: Inconsistent sample collection, storage, or freeze-thaw cycles can degrade quinolinic acid or introduce contaminants. Ensure standardized procedures for all samples.

  • Sample Preparation: Incomplete protein precipitation, inconsistent derivatization (for HPLC-fluorescence), or errors in solid-phase extraction can lead to variability.

  • Instrumental Factors: For chromatographic methods, issues like column degradation, inconsistent injection volumes, or fluctuations in the mass spectrometer's performance can be a source of variation. For electrochemical methods, electrode fouling or improper surface modification can affect reproducibility.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes for standards or samples, can introduce significant errors.

Q3: I am observing a low signal or no signal for quinolinic acid in my samples. What should I check?

A3: A low or absent signal can be due to several reasons:

  • Low Analyte Concentration: The concentration of quinolinic acid in your samples may be below the detection limit of your chosen method. Consider using a more sensitive technique or concentrating your sample.

  • Improper Sample Preparation: Ensure that the pH of your sample is appropriate for the extraction or derivatization method. For HPLC with fluorescence, confirm the efficiency of the derivatization reaction.

  • Instrument Malfunction: Check the instrument settings, detector sensitivity, and ensure all components are functioning correctly. For LC-MS, verify the ionization efficiency and check for any blockages.

  • Degradation of Quinolinic Acid: Quinolinic acid can be unstable under certain conditions. Ensure proper storage and handling of samples and standards.

Troubleshooting Guides

Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Optimize the pH of the mobile phase. Quinolinic acid is a dicarboxylic acid, and its retention will be pH-dependent.
Column overload.Dilute the sample or use a column with a higher loading capacity.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Low Signal Intensity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Quinolinic acid is often analyzed in positive ESI mode.[3][4]
Matrix effects (ion suppression).Use a more effective sample cleanup method (e.g., solid-phase extraction). Dilute the sample if possible. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[2]
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a stable temperature.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Issue Potential Cause Troubleshooting Steps
No or Low Fluorescence Signal Incomplete or failed derivatization.Verify the freshness and concentration of the derivatizing agent (e.g., monodansylcadaverine) and the activator (e.g., water-soluble carbodiimide).[5][6] Optimize the reaction conditions (pH, temperature, time).
Incorrect excitation or emission wavelengths.Check the manufacturer's specifications for the fluorescent tag and ensure the detector is set to the correct wavelengths.
Ghost Peaks Contamination in the mobile phase, injection system, or column.Flush the system with a clean mobile phase. Use high-purity solvents.
Carryover from a previous injection.Run blank injections between samples. Clean the injection port and syringe.
Electrochemical Biosensors
Issue Potential Cause Troubleshooting Steps
Low Sensitivity Improper electrode surface modification.Ensure the uniform deposition of nanomaterials (e.g., multi-walled carbon nanotubes) on the electrode surface.[8][9][11]
Inactive enzyme (for enzyme-based sensors).Check the storage and handling of the enzyme (e.g., quinolinate phosphoribosyl transferase).[7]
Poor Reproducibility Electrode fouling from biological matrix components.Implement a cleaning step for the electrode between measurements or use disposable screen-printed electrodes.
Inconsistent electrode surface area.Ensure a consistent fabrication process for the electrodes.

Experimental Protocols

Sample Preparation for LC-MS Analysis of Quinolinic Acid in Plasma

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable-isotope-labeled internal standard for quinolinic acid.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

Derivatization of Quinolinic Acid for HPLC-Fluorescence Detection

This protocol is based on the derivatization with monodansylcadaverine.[5][6]

  • Sample Preparation:

    • Prepare your sample in an aqueous matrix (e.g., deproteinized plasma, cerebrospinal fluid).

  • Activation:

    • Add a freshly prepared solution of a water-soluble carbodiimide (e.g., EDC) to the sample to activate the carboxylic acid groups of quinolinic acid.

  • Derivatization:

    • Immediately add a solution of monodansylcadaverine.

  • Incubation:

    • Incubate the reaction mixture under mild conditions (e.g., room temperature) in the dark for a specified time (optimization may be required).

  • Analysis:

    • Inject the derivatized sample directly into the HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the dansyl fluorophore.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to quinolinic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic_Acid Three_Hydroxykynurenine->Quinolinic_Acid NAD NAD Quinolinic_Acid->NAD QPRT

Caption: The Kynurenine Pathway showing the biosynthesis of Quinolinic Acid from Tryptophan.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Biological_Sample Biological_Sample Protein_Precipitation Protein_Precipitation Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation LC_Separation Supernatant_Collection->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: A typical workflow for the analysis of Quinolinic Acid using LC-MS.

Troubleshooting_Logic Start Inconsistent Results Check_Sample_Prep Sample Prep OK? Start->Check_Sample_Prep Check_Instrument Instrument OK? Check_Sample_Prep->Check_Instrument Yes Review_Protocol Review/Optimize Sample Prep Protocol Check_Sample_Prep->Review_Protocol No Calibrate_Instrument Calibrate/Maintain Instrument Check_Instrument->Calibrate_Instrument No Check_Standards Standards OK? Check_Instrument->Check_Standards Yes Prepare_New_Standards Prepare Fresh Standards Check_Standards->Prepare_New_Standards No Consult_Expert Consult Expert Check_Standards->Consult_Expert Yes

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid) under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Pyridine-2,3-dicarboxylic acid?

A1: To ensure the long-term stability of solid Pyridine-2,3-dicarboxylic acid, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and incompatible substances such as strong oxidizing agents, acids, and bases.[1][2] While a specific shelf-life may not be provided by all suppliers, routine inspection of the material is recommended to ensure it performs as expected. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable.

Q2: Is Pyridine-2,3-dicarboxylic acid sensitive to light?

A2: Yes, Pyridine-2,3-dicarboxylic acid has the potential to undergo photodegradation. Studies on pyridinedicarboxylic acid isomers suggest that they can be degraded by sunlight, particularly after initial biological oxidation.[3] Therefore, it is recommended to protect Pyridine-2,3-dicarboxylic acid from light exposure during storage and handling to minimize the risk of degradation.

Q3: What happens if Pyridine-2,3-dicarboxylic acid is exposed to high temperatures?

A3: Pyridine-2,3-dicarboxylic acid is a solid with a melting point of approximately 188-190 °C, and decomposition is reported to occur at temperatures above 190 °C.[2] Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.[2][4] It is crucial to avoid excessive heat during storage and handling.[1]

Q4: How does pH affect the stability of Pyridine-2,3-dicarboxylic acid in solution?

Q5: What are the known degradation products of Pyridine-2,3-dicarboxylic acid?

A5: Under thermal stress, particularly in fire conditions, Pyridine-2,3-dicarboxylic acid decomposes to carbon oxides and nitrogen oxides.[2][4] Photodegradation studies on related compounds suggest that degradation can lead to the formation of various photoproducts, including conjugated carbonyls and carboxylic acids.[3] Specific degradation pathways under various stress conditions (hydrolysis, oxidation) would need to be elucidated through forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram when analyzing a stored solution. Degradation of Pyridine-2,3-dicarboxylic acid in solution due to pH, light, or temperature.Prepare fresh solutions for analysis. Store stock solutions protected from light and at a controlled, cool temperature. Investigate the pH of the solution and adjust if necessary, ensuring compatibility.
Inconsistent assay results for the solid material over time. Improper storage leading to degradation by moisture or light.Ensure the container is tightly sealed and stored in a desiccator if necessary. Store the material in a dark, cool, and dry place.
Discoloration of the solid material (e.g., yellowing). Potential degradation due to exposure to light, air (oxidation), or incompatible materials.Discard the discolored material. Review storage procedures to ensure protection from light and air. Check for any potential contact with incompatible substances.
Poor solubility of the material that was previously soluble. Possible polymerization or formation of less soluble degradation products.Attempt to sonicate the sample to aid dissolution. If solubility issues persist, the material may have degraded and should not be used for experiments requiring high purity.

Stability Summary

While specific kinetic data for the degradation of Pyridine-2,3-dicarboxylic acid under various conditions is not extensively published, the following table summarizes its general stability based on available information. Researchers should perform their own stability studies to determine precise shelf-life under their specific experimental and storage conditions.

Condition Stability Profile Recommendations
Temperature (Solid) Stable at room temperature.[1] Decomposes above 190 °C.[2]Store in a cool, dry place. Avoid exposure to high temperatures.
Light Potentially susceptible to photodegradation.[3]Store in a light-protected container (e.g., amber vial or wrapped in aluminum foil).
Humidity/Moisture Moisture should be avoided.[2]Store in a tightly sealed container in a dry environment. Consider using a desiccator.
pH (in solution) Incompatible with acids and bases.Prepare solutions fresh. If storage is necessary, buffer the solution to a neutral or slightly acidic pH and store under refrigeration and protected from light. Conduct a solution stability study for extended use.
Oxidation Incompatible with strong oxidizing agents.[1][2]Avoid contact with oxidizing agents. Store in an inert atmosphere if high sensitivity to oxidation is a concern.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of Pyridine-2,3-dicarboxylic acid and to develop a stability-indicating analytical method. The following are general protocols that should be adapted based on the specific properties of the compound and the analytical method used.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Pyridine-2,3-dicarboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Pyridine-2,3-dicarboxylic acid in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • At specified time points, withdraw samples, dissolve in the solvent, and dilute to the target concentration.

  • Photodegradation (Solid and Solution):

    • Expose both solid Pyridine-2,3-dicarboxylic acid and its solution (in a photostable container) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-UV or UPLC-MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Pyridine-2,3-dicarboxylic acid has significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guideline Q2(R1) for parameters including:

    • Specificity: Demonstrate that the method can separate the main peak from degradation products and any other potential interferences. This is typically achieved by analyzing forced degradation samples.

    • Linearity: Establish a linear relationship between the concentration of Pyridine-2,3-dicarboxylic acid and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (Solid) (80°C) Stock_Solution->Thermal Photo Photodegradation (ICH Q1B) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV/UPLC-MS Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Identify & Quantify Degradants) HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Logical_Relationship cluster_Factors Influencing Factors cluster_Mitigation Mitigation Strategies Stability Pyridine-2,3-dicarboxylic acid Stability Degradation Degradation Stability->Degradation leads to Temperature Temperature Temperature->Degradation Light Light Light->Degradation Moisture Moisture Moisture->Degradation pH pH pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Proper_Storage Cool, Dry, Dark Storage Proper_Storage->Stability maintains Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stability maintains pH_Control pH Control in Solution pH_Control->Stability maintains Fresh_Preparation Fresh Solution Preparation Fresh_Preparation->Stability maintains

Caption: Factors Influencing Stability and Mitigation Strategies.

References

Technical Support Center: Attenuation of Quinolinic Acid Synthesis Using Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the attenuation of quinolinic acid synthesis using pathway inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic targets for inhibiting quinolinic acid synthesis?

A1: The primary therapeutic targets for reducing quinolinic acid (QUIN) production are enzymes within the kynurenine pathway, the main metabolic route for tryptophan catabolism. Key enzymes include:

  • Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes catalyze the first and rate-limiting step of the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine.

  • Kynurenine-3-monooxygenase (KMO): This enzyme is located at a critical branch point in the pathway and converts kynurenine to 3-hydroxykynurenine, a direct precursor in the branch leading to QUIN synthesis.[1][2] Inhibition of KMO is a particularly attractive strategy as it not only decreases the production of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and QUIN but also shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1][3]

  • 3-hydroxyanthranilate 3,4-dioxygenase (3HAO): This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to an unstable intermediate that spontaneously cyclizes to form quinolinic acid.[4][5][6]

Q2: What are some common classes of inhibitors for these enzymes?

A2: Various classes of small molecule inhibitors have been developed for these enzymes:

  • IDO1 Inhibitors: Many are tryptophan analogs that act as competitive inhibitors. Examples include Epacadostat and Navoximod.[7]

  • KMO Inhibitors: These are often kynurenine analogs. Notable examples include UPF-648 and Ro 61-8048.[3]

  • 3HAO Inhibitors: These can be substrate analogs, such as 4-halo-3-hydroxyanthranilic acids (e.g., 4-chloro-3-hydroxyanthranilic acid).[6]

Q3: What are the typical readouts in an inhibitor screening assay?

A3: The readout depends on the specific assay format.

  • Enzyme-based assays: These often measure the consumption of a substrate or the formation of a product. For instance, KMO activity can be determined by measuring the decrease in NADPH absorbance at 340 nm.

  • Cell-based assays: These typically measure the concentration of kynurenine pathway metabolites in the cell culture supernatant, such as kynurenine or quinolinic acid, often using techniques like HPLC or mass spectrometry.

Troubleshooting Guides

Enzyme-Based Assays
Problem Possible Cause Solution
High background signal or no enzyme activity 1. Degraded enzyme or cofactors: Improper storage or multiple freeze-thaw cycles can lead to loss of activity. 2. Contaminated reagents: Buffers or other reagents may be contaminated. 3. Incorrect assay conditions: pH, temperature, or incubation time may be suboptimal.1. Properly store enzyme and cofactors: Aliquot enzymes and cofactors upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Use fresh, high-quality reagents: Prepare fresh buffers and solutions. 3. Optimize assay conditions: Refer to the literature or manufacturer's protocol for optimal conditions. Perform a time-course and enzyme concentration titration to determine the linear range of the assay.
Inconsistent results between replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. 2. Incomplete mixing: Reagents may not be thoroughly mixed in the assay wells. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents.1. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing: Gently tap or use a plate shaker to mix the contents of the wells. 3. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with buffer/media to create a humidity barrier.
False positives or negatives 1. Compound interference: The test compound may interfere with the assay detection method (e.g., autofluorescence, absorbance). 2. Redox-cycling compounds: Some compounds can interfere with assays that use redox-sensitive reagents.[8] 3. Promiscuous inhibitors: Compounds may inhibit the enzyme through non-specific mechanisms like aggregation.[8]1. Run a compound-only control: Test the compound in the assay buffer without the enzyme to check for interference. 2. Use alternative detection methods: If interference is suspected, consider using an orthogonal assay with a different detection principle. 3. Include a detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to identify and mitigate aggregation-based inhibition.[8]
Cell-Based Assays
Problem Possible Cause Solution
Low or no induction of the kynurenine pathway 1. Inactive inducing agent: The cytokine used to induce the pathway (e.g., interferon-gamma for IDO1) may be inactive. 2. Cell line not responsive: The chosen cell line may not express the target enzyme or respond to the inducing agent. 3. Incorrect cell density: Cell density can affect the response to stimuli.1. Use a fresh, validated inducing agent: Test the activity of the cytokine stock. 2. Select an appropriate cell line: Use a cell line known to express the kynurenine pathway and respond to the chosen stimulus. 3. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal density for pathway induction.
High cytotoxicity of the test compound 1. Compound is inherently toxic to the cells: At the tested concentrations, the inhibitor may be causing cell death. 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the functional assay to determine the concentration range where the compound is not toxic.[9] 2. Maintain a low solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) below a non-toxic level, typically <0.5%.
Poor cell permeability of the inhibitor 1. Compound has poor physicochemical properties: The inhibitor may be too polar or too large to efficiently cross the cell membrane.1. Consider using a different inhibitor: If available, test analogs with improved permeability. 2. Employ permeabilizing agents (with caution): In some cases, mild permeabilizing agents can be used, but this can affect cell health and should be carefully validated. 3. Develop prodrugs: Chemical modification of the inhibitor to a more lipophilic prodrug form can enhance cell entry.
Discrepancy between enzyme IC50 and cellular EC50 1. Cellular factors: The inhibitor may be subject to efflux by cellular transporters, metabolic inactivation, or binding to intracellular proteins. 2. Off-target effects: The compound may have other cellular effects that indirectly influence the kynurenine pathway.[3]1. Investigate cellular pharmacology: Conduct further studies to understand the cellular uptake, metabolism, and efflux of the compound. 2. Profile for off-target activities: Screen the inhibitor against a panel of other relevant cellular targets to identify potential off-target effects.

Quantitative Data on Pathway Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) for various inhibitors of key enzymes in the quinolinic acid synthesis pathway.

Table 1: Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

InhibitorIC50Assay SystemReference
Epacadostat (INCB024360)~75 nMCell-based assay[7]
Navoximod (GDC-0919)~75 nM (EC50)Cell-based assay[7]
L-1-methyl-tryptophan19 µMCell-free assay[10]
D-1-methyl-tryptophan (Indoximod)>2.5 mMCell-free assay[10]

Table 2: Inhibitors of Kynurenine-3-monooxygenase (KMO)

InhibitorIC50Assay SystemReference
Ro 61-804837 nMIn vitro[3]
UPF-64820 nMIn vitro[11]
m-nitrobenzoyl alanine (m-NBA)0.9 µMIn vitro[3]
FCE 2883340 nMIn vitro[3]

Table 3: Inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (3HAO)

InhibitorApparent KiAssay SystemReference
4-fluoro-3-hydroxyanthranilic acid190 nMIn vitro[6]
4-chloro-3-hydroxyanthranilic acid6 nMIn vitro[6]
4-bromo-3-hydroxyanthranilic acid4 nMIn vitro[6]

Experimental Protocols

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol is a general guideline for a cell-free enzymatic assay to screen for IDO1 inhibitors.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be <0.5%)

    • A solution containing ascorbic acid, methylene blue, and catalase

    • Recombinant IDO1 enzyme

  • Initiate Reaction: Add L-tryptophan to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Stop Reaction: Stop the reaction by adding trichloroacetic acid.

  • Develop Color: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature to allow color development from the kynurenine product.

  • Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kynurenine Production Assay for IDO1 Inhibition

This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by monitoring kynurenine production in cultured cells.

Materials:

  • A human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for inducing IDO1 expression

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Reagents for kynurenine detection (as in Protocol 1) or an HPLC system for quantification

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with an optimal concentration of IFN-γ for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Remove the medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24 hours).

  • Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • Colorimetric Method: Add trichloroacetic acid to the supernatant to precipitate proteins. Centrifuge and transfer the clear supernatant to a new plate. Add Ehrlich's reagent and measure absorbance at 480 nm.

    • HPLC Method: Analyze the supernatant using a suitable HPLC method to quantify kynurenine levels.

  • Data Analysis: Determine the concentration of kynurenine in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control and determine the EC50 value.

  • (Optional) Cell Viability Assay: After collecting the supernatant, perform a cell viability assay on the remaining cells to assess the cytotoxicity of the test compounds.

Visualizations

Quinolinic_Acid_Synthesis_Pathway cluster_inhibitors Inhibitor Targets Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO1 / TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase 3_Hydroxykynurenine 3_Hydroxykynurenine Kynurenine->3_Hydroxykynurenine KMO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT 3_Hydroxyanthranilic_Acid 3_Hydroxyanthranilic_Acid 3_Hydroxykynurenine->3_Hydroxyanthranilic_Acid Kynureninase ACMS ACMS 3_Hydroxyanthranilic_Acid->ACMS 3HAO Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Non-enzymatic NAD+ NAD+ Quinolinic_Acid->NAD+ QPRT IDO1_Inhibitor IDO1 Inhibitors IDO1_Inhibitor->Tryptophan Inhibit KMO_Inhibitor KMO Inhibitors KMO_Inhibitor->Kynurenine Inhibit 3HAO_Inhibitor 3HAO Inhibitors 3HAO_Inhibitor->3_Hydroxyanthranilic_Acid Inhibit

Caption: The Kynurenine Pathway and key enzymatic targets for inhibiting quinolinic acid synthesis.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_incell Cell-Based Assay A1 Prepare Reagents (Enzyme, Substrate, Inhibitor) A2 Incubate Reaction Mixture A1->A2 A3 Measure Enzyme Activity (e.g., Absorbance, Fluorescence) A2->A3 A4 Calculate IC50 A3->A4 End End A4->End B1 Seed and Culture Cells B2 Induce Pathway (e.g., with IFN-γ) B1->B2 B3 Treat with Inhibitor B2->B3 B4 Collect Supernatant B3->B4 B7 Assess Cell Viability B3->B7 B5 Measure Metabolite Levels (e.g., Kynurenine, Quinolinic Acid) B4->B5 B6 Calculate EC50 B5->B6 B6->End Start Start Start->A1 Start->B1

Caption: A generalized experimental workflow for screening inhibitors of quinolinic acid synthesis.

Troubleshooting_Logic cluster_enzyme Enzyme Assay Issues cluster_cell Cell-Based Assay Issues Start Unexpected Results Q1 Enzyme or Cell-based Assay? Start->Q1 Q2 Consistent High Background? Q1->Q2 Enzyme Q5 Poor Pathway Induction? Q1->Q5 Cell-based A1 Check Reagent Quality and Assay Conditions Q2->A1 Q3 Inconsistent Replicates? Q2->Q3 A2 Verify Pipetting and Mixing Q3->A2 Q4 Suspect False Positives? Q3->Q4 A3 Run Compound Interference Controls Q4->A3 A4 Validate Inducing Agent and Cell Line Q5->A4 Q6 High Cytotoxicity? Q5->Q6 A5 Perform Viability Assay and Adjust Concentration Q6->A5 Q7 Low Cellular Potency? Q6->Q7 A6 Investigate Permeability, Metabolism, and Off-Targets Q7->A6

Caption: A logical troubleshooting flowchart for common issues in inhibitor screening experiments.

References

Technical Support Center: Purification of Crude Pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Pyridine-2,3-dicarboxylic acid?

A1: Common impurities can include unreacted starting materials (e.g., quinoline), partially oxidized intermediates, and colored byproducts formed during synthesis. Depending on the synthetic route, metal contaminants from catalysts may also be present.[1][2]

Q2: What is the solubility of Pyridine-2,3-dicarboxylic acid in common solvents?

A2: Pyridine-2,3-dicarboxylic acid is very soluble in water.[3] It is also soluble in hot ethanol and slightly soluble in ether.[4] A mixed solvent system of acetone and n-hexane has been successfully used for its recrystallization.[5]

Q3: What is the expected melting point of pure Pyridine-2,3-dicarboxylic acid?

A3: The melting point of pure Pyridine-2,3-dicarboxylic acid is typically in the range of 188-190 °C, with decomposition.[3][4][6] A broad melting point range or a value lower than this suggests the presence of impurities.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration.[7][8] The charcoal adsorbs the colored molecules, which are then removed by filtration. Alternatively, repurification by reversed-phase flash chromatography can be effective in removing colored contaminants.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Pyridine-2,3-dicarboxylic acid does not crystallize from the solution. - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]- Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure product, if available, can also initiate crystallization.[10]- Utilize a mixed-solvent system: If using a single solvent, try adding a "bad" solvent (one in which the compound is poorly soluble) dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.[11][12]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is too close to the melting point of the compound.- The crude product contains a significant amount of impurities, leading to a melting point depression.- Choose a different solvent: Select a solvent with a lower boiling point.[13]- Use a larger volume of solvent: This can sometimes prevent oiling out by keeping the concentration of the solute lower as it cools.- Pre-purify the crude material: If impurities are high, consider a preliminary purification step like an acid-base extraction before recrystallization.
Crystals form too quickly, resulting in a fine powder. - The solution is supersaturated.- The cooling process is too fast.- Re-dissolve and cool slowly: Reheat the solution to dissolve the powder, and if necessary, add a small amount of additional solvent. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath.[9][10]
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities and can be removed by filtration.[7][8]- Perform a second recrystallization: A second recrystallization can further improve the purity and color of the product.
The yield of purified product is low. - Too much solvent was used for recrystallization, and a significant amount of product remains in the mother liquor.- The product is more soluble in the chosen solvent than anticipated.- Premature crystallization occurred during hot filtration.- Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.[14]- Optimize the solvent system: Test different solvents or mixed-solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.- Prevent premature crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. Use a fluted filter paper to speed up the filtration process.

Experimental Protocols

Protocol 1: Purification by Acidification and Filtration

This method is suitable for isolating Pyridine-2,3-dicarboxylic acid from a basic reaction mixture.

  • Dissolution: Ensure the crude Pyridine-2,3-dicarboxylic acid is dissolved in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide).

  • Acidification: While stirring, slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to the solution until the pH reaches approximately 1.8.[15] Pyridine-2,3-dicarboxylic acid will precipitate as a solid.

  • Cooling: Cool the resulting slurry in an ice bath for at least 30 minutes to maximize precipitation.[15]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining acid and soluble impurities.[15]

  • Drying: Dry the purified product under reduced pressure at a moderate temperature (e.g., 55 °C) to a constant weight.[15]

Protocol 2: Recrystallization from a Mixed Solvent System (Acetone/n-Hexane)

This protocol is effective for further purifying the isolated solid product.[5]

  • Dissolution: Place the crude Pyridine-2,3-dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot acetone (the "good" solvent) while heating and stirring until the solid is completely dissolved.

  • Addition of Anti-solvent: While the acetone solution is still hot, slowly add n-hexane (the "bad" solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold acetone/n-hexane mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Value Reference
Melting Point188-190 °C (decomposes)[3][4][6]
Solubility in WaterVery soluble[3]
Solubility in AlcoholSlightly soluble[4]
Recrystallization SolventsAcetone/n-hexane[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Pyridine-2,3- dicarboxylic acid Acidification Acidification/ Filtration Crude_Product->Acidification Initial Isolation Recrystallization Recrystallization Acidification->Recrystallization Further Purification Pure_Product Pure Pyridine-2,3- dicarboxylic acid Recrystallization->Pure_Product Analysis Melting Point, NMR, etc. Pure_Product->Analysis Quality Control

Caption: General workflow for the purification and analysis of Pyridine-2,3-dicarboxylic acid.

Troubleshooting_Logic action action issue issue start Crystallization Attempted q1 Crystals Form? start->q1 action_yes Proceed to Filtration & Drying q1->action_yes Yes issue_no No Crystallization q1->issue_no No action_no_1 Concentrate Solution by Evaporation issue_no->action_no_1 Troubleshoot action_no_2 Scratch Flask/ Add Seed Crystal issue_no->action_no_2 Troubleshoot action_no_1->q1 action_no_2->q1

Caption: Troubleshooting logic for initiating crystallization.

References

Troubleshooting low recovery in solid-phase extraction of quinolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of quinolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of quinolinic acid from biological matrices.

Troubleshooting Guide: Low Recovery of Quinolinic Acid

Low recovery is a common issue encountered during the solid-phase extraction of quinolinic acid. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My quinolinic acid recovery is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of quinolinic acid can stem from several factors throughout the SPE workflow. Below is a step-by-step guide to help you identify the problematic stage and implement corrective actions. We will reference two common SPE methods for quinolinic acid: Strong Anion Exchange (SAX) and Reversed-Phase (C18) .

1. Inappropriate Sorbent Selection or Sorbent Overload

  • Problem: The chosen SPE sorbent may not be optimal for retaining quinolinic acid from your specific sample matrix, or the amount of quinolinic acid and matrix components in your sample may be exceeding the binding capacity of the sorbent.[1][2]

  • Troubleshooting Steps:

    • Verify Sorbent Choice: For a weak acid like quinolinic acid (pKa ≈ 2.43), a strong anion exchange (SAX) sorbent is often a suitable choice as it relies on the ionic charge of the molecule for retention.[3] Alternatively, a reversed-phase (C18) sorbent can be used, but this will require careful pH adjustment to ensure the quinolinic acid is in its neutral, less polar form to allow for hydrophobic retention.[4][5]

    • Check for Overload: If you suspect the sorbent is overloaded, try reducing the sample volume or diluting the sample.[2] You can also increase the mass of the sorbent in the SPE cartridge.

2. Suboptimal Sample Pre-treatment and Loading Conditions

  • Problem: The pH and composition of your sample at the loading stage are critical for efficient retention of quinolinic acid on the SPE sorbent.[2]

  • Troubleshooting Steps:

    • pH Adjustment (SAX): For SAX, the pH of the sample should be at least 2 pH units above the pKa of quinolinic acid to ensure it is deprotonated (negatively charged) and can bind to the positively charged sorbent.[6] A pH of 4.5 or higher is recommended.

    • pH Adjustment (C18): For reversed-phase SPE, the pH of the sample should be at least 2 pH units below the pKa of quinolinic acid to ensure it is protonated (neutral) and can be retained by the hydrophobic C18 stationary phase.[4] A pH of 0.5 or lower would be ideal, though this may not always be practical.

    • Sample Composition: High concentrations of salts or organic solvents in the sample can interfere with the binding of quinolinic acid to the sorbent. Diluting the sample with an appropriate buffer can mitigate these effects.[7]

3. Inefficient Washing Step

  • Problem: The wash solvent may be too strong, causing premature elution of the quinolinic acid, or too weak, failing to remove interfering compounds which can affect recovery and downstream analysis.[8]

  • Troubleshooting Steps:

    • SAX Wash Conditions: The wash solvent should have a pH that maintains the charge of quinolinic acid (pH > 4.5) but is strong enough to remove neutral and basic interferences. A buffer at the same pH as the loading solution, with a low percentage of an organic solvent like methanol, can be effective.[9][10]

    • C18 Wash Conditions: The wash solvent should be primarily aqueous to retain the neutral quinolinic acid on the non-polar sorbent. The pH should be maintained below 0.5. A small percentage of organic solvent can be added to remove more hydrophobic interferences, but care must be taken not to elute the quinolinic acid.[11]

    • Analyte Loss During Wash: To confirm if quinolinic acid is being lost during the wash step, collect the wash eluate and analyze it for the presence of your target analyte.[12]

4. Incomplete Elution

  • Problem: The elution solvent may not be strong enough or at the correct pH to disrupt the interaction between quinolinic acid and the sorbent, leading to incomplete recovery.[1]

  • Troubleshooting Steps:

    • SAX Elution: To elute from a SAX cartridge, the charge of the quinolinic acid needs to be neutralized. This is achieved by using a solvent with a pH at least 2 units below its pKa. An acidic solution (e.g., pH < 0.5) will protonate the quinolinic acid, disrupting the ionic interaction with the sorbent.[9] The addition of an organic solvent to the eluent can also help to overcome any secondary hydrophobic interactions.

    • C18 Elution: For a C18 sorbent, elution is achieved by using a solvent that is less polar than the wash solution. A high percentage of an organic solvent like methanol or acetonitrile is typically used. To ensure complete elution of the acidic quinolinic acid, it is often beneficial to use a mobile phase at a higher pH to ionize the molecule, making it more polar and less retained by the C18 phase.

    • Increase Elution Volume/Strength: If you suspect incomplete elution, try increasing the volume of the elution solvent or using a stronger solvent system.[13] You can also try a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve the interaction and subsequent elution.[10]

Experimental Protocols

Below are detailed, best-practice hypothetical methodologies for the solid-phase extraction of quinolinic acid using both Strong Anion Exchange and Reversed-Phase C18 cartridges.

Protocol 1: Strong Anion Exchange (SAX) SPE of Quinolinic Acid
  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SAX cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of a 50 mM ammonium acetate buffer (pH 5.0) through the cartridge.

  • Sample Loading:

    • Adjust the pH of the biological sample (e.g., plasma, brain homogenate supernatant) to 5.0 with a suitable buffer.

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 5.0) to remove unretained matrix components.

    • Wash the cartridge with 1 mL of 5% methanol in 50 mM ammonium acetate buffer (pH 5.0) to remove less polar interferences.

  • Elution:

    • Elute the quinolinic acid with 1 mL of 2% formic acid in methanol.

    • Collect the eluate for analysis.

Protocol 2: Reversed-Phase (C18) SPE of Quinolinic Acid
  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of 0.1% formic acid in water (pH ≈ 2.7, adjust lower if necessary) through the cartridge.

  • Sample Loading:

    • Acidify the biological sample with formic acid to a pH below 2.0.

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution:

    • Elute the quinolinic acid with 1 mL of methanol.

    • Collect the eluate for analysis.

Data Presentation

The following tables summarize the expected impact of key parameters on the recovery of quinolinic acid during SPE. These are illustrative values to guide optimization.

Table 1: Effect of Sample pH on Quinolinic Acid Recovery

SPE SorbentSample pHExpected Recovery (%)Rationale
SAX 2.0< 20%Quinolinic acid is protonated and not retained by the anion exchanger.
4.5> 85%Quinolinic acid is deprotonated and strongly retained.
7.0> 90%Quinolinic acid is fully deprotonated and well-retained.
C18 1.0> 80%Quinolinic acid is protonated (neutral) and retained by hydrophobic interactions.
3.0< 30%Quinolinic acid is partially ionized and poorly retained.
5.0< 10%Quinolinic acid is fully ionized and not retained.

Table 2: Effect of Elution Solvent Composition on Quinolinic Acid Recovery from SAX Sorbent

Elution SolventExpected Recovery (%)Rationale
100% Methanol< 40%Fails to neutralize the charge on quinolinic acid for efficient elution.
2% Formic Acid in Water~70%Neutralizes the charge but may not overcome all secondary interactions.
2% Formic Acid in Methanol> 90%Neutralizes the charge and the organic component disrupts secondary hydrophobic interactions.
5% Acetic Acid in Methanol> 85%A weaker acid may result in slightly less efficient elution compared to formic acid.

Mandatory Visualization

Experimental Workflow for SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treatment (e.g., pH adjustment) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Quinolinic Acid Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthro_Acid Anthranilic Acid Kynurenine->Anthro_Acid Kynureninase Hydroxy_Kyn 3-Hydroxykynurenine Kynurenine->Hydroxy_Kyn KMO Kyn_Acid Kynurenic Acid Kynurenine->Kyn_Acid KAT Hydroxy_Anthro 3-Hydroxyanthranilic Acid Hydroxy_Kyn->Hydroxy_Anthro Kynureninase Quinolinic_Acid Quinolinic Acid Hydroxy_Anthro->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT

References

Strategies to prevent degradation of quinolinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of quinolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of quinolinic acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of quinolinic acid during experimental procedures.

Q1: What are the primary factors that cause quinolinic acid degradation?

A1: Quinolinic acid is susceptible to degradation from several factors, including:

  • pH: Quinolinic acid is a dicarboxylic acid and its stability is pH-dependent. Both strongly acidic and alkaline conditions can promote degradation.[1] Aqueous solutions are not recommended for storage for more than one day.

  • Temperature: High temperatures can lead to decarboxylation of quinolinic acid.[1] It is crucial to keep samples cool during processing and storage.

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of quinolinic acid. Samples should be protected from light whenever possible.

  • Oxidation: As a metabolite in the kynurenine pathway, quinolinic acid can be susceptible to oxidative stress, especially in the presence of metal ions like Fe(II), which can generate reactive oxygen species (ROS).[1][2]

  • Enzymatic Activity: In biological samples, residual enzymatic activity can potentially degrade quinolinic acid if samples are not processed promptly.

Q2: What are the recommended storage conditions for quinolinic acid samples and standards?

A2: Proper storage is critical for maintaining the integrity of your samples and standards.

Sample/Standard TypeStorage TemperatureDurationContainer
Crystalline Quinolinic Acid-20°C≥ 4 yearsTightly sealed, light-resistant container
Stock Solutions (in organic solvent)-80°CUp to 6 monthsAmber glass vials with tight-fitting caps
Stock Solutions (in organic solvent)-20°CUp to 1 monthAmber glass vials with tight-fitting caps
Processed Biological Samples (e.g., plasma, serum)-80°CLong-termPolypropylene tubes

Note: Aqueous solutions of quinolinic acid are not recommended for storage for more than one day. Repeated freeze-thaw cycles should be avoided as they can affect the stability of metabolites in plasma and serum.[3][4] It is best to aliquot samples into single-use volumes.

Q3: Which anticoagulant is recommended for plasma collection for quinolinic acid analysis?

A3: For plasma collection, ethylenediaminetetraacetic acid (EDTA) is a commonly used anticoagulant. It also has the added benefit of chelating metal ions, which can help to reduce metal-catalyzed oxidation of quinolinic acid.

Q4: Is derivatization necessary for quinolinic acid analysis?

A4: Derivatization is not always necessary but can be beneficial depending on the analytical method. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is typically required to increase the volatility and thermal stability of quinolinic acid.[5] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is less common but can be used to improve chromatographic retention and ionization efficiency.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of quinolinic acid.

ProblemProbable Cause(s)Recommended Solution(s)
Low or no quinolinic acid detected in the sample. Quinolinic acid degradation during sample collection and processing.- Process blood samples to plasma or serum immediately after collection. - Keep samples on ice or at 4°C throughout the preparation process. - Protect samples from light by using amber tubes or wrapping tubes in foil.
Inefficient extraction from the biological matrix.- Ensure complete protein precipitation by using an appropriate solvent and vortexing thoroughly. - Optimize the solid-phase extraction (SPE) protocol if used.
High variability between replicate samples. Inconsistent sample handling and processing.- Standardize all sample preparation steps, including timing, temperature, and volumes. - Ensure thorough mixing at each step.
Multiple freeze-thaw cycles.- Aliquot samples into single-use tubes after initial processing to avoid repeated freezing and thawing.[3][4]
Poor peak shape (e.g., tailing, broadening) in chromatography. Secondary interactions with the analytical column.- Adjust the mobile phase pH to optimize the ionization state of quinolinic acid. - Consider a different stationary phase or the use of mobile phase additives.
Co-elution with interfering substances.- Optimize the chromatographic gradient to improve the separation of quinolinic acid from matrix components. - Enhance sample cleanup using techniques like SPE.
Unexpected peaks or artifacts in the chromatogram. Contamination from reagents or labware.- Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned.
Degradation products of quinolinic acid.- Review and optimize the sample preparation workflow to minimize degradation (see FAQs and recommended protocol).

Experimental Protocol: Quinolinic Acid Extraction from Human Plasma

This protocol provides a detailed methodology for the extraction of quinolinic acid from human plasma, with a focus on minimizing degradation.

1. Materials and Reagents:

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS): Quinolinic acid-d3 or other suitable stable isotope-labeled standard

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

2. Sample Collection and Handling:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean, labeled polypropylene tubes.

  • If not proceeding immediately with extraction, snap-freeze the plasma in liquid nitrogen and store at -80°C. Avoid slow freezing.[3][8]

3. Protein Precipitation:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma.

  • Spike with the internal standard solution.

  • Add 400 µL of pre-chilled (-20°C) acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathway of Quinolinic Acid Degradation

QA Quinolinic Acid Degradation Degradation Products QA->Degradation Degradation pH Inappropriate pH (Acidic or Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation Oxidation Oxidation (e.g., via Metal Ions) Oxidation->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Factors contributing to the degradation of quinolinic acid.

Experimental Workflow for Quinolinic Acid Sample Preparation

cluster_prevention Key Prevention Strategies KeepCold Maintain Low Temperature (on ice / 4°C) ProtectLight Protect from Light ImmediateProcess Immediate Processing Start Start: Blood Collection (EDTA tube) Centrifuge Centrifugation (2,000 x g, 15 min, 4°C) Start->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Incubate Incubation (-20°C, 20 min) Precipitate->Incubate Centrifuge2 Centrifugation (15,000 x g, 10 min, 4°C) Incubate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Evaporate Evaporation (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for quinolinic acid extraction from plasma.

References

Validation & Comparative

A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the six isomers of pyridinedicarboxylic acid, detailing their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Pyridinedicarboxylic acids, a group of six constitutional isomers, are heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structures serve as scaffolds for a wide range of biologically active molecules, including enzyme inhibitors. This guide provides a comprehensive comparative analysis of the six isomers: Quinolinic acid (2,3-pyridinedicarboxylic acid), Lutidinic acid (2,4-pyridinedicarboxylic acid), Isocinchomeronic acid (2,5-pyridinedicarboxylic acid), Dipicolinic acid (2,6-pyridinedicarboxylic acid), Cinchomeronic acid (3,4-pyridinedicarboxylic acid), and Dinicotinic acid (3,5-pyridinedicarboxylic acid). All isomers share the same molecular formula, C₇H₅NO₄, and molecular weight, 167.12 g/mol .[1]

Physicochemical Properties

The position of the carboxylic acid groups on the pyridine ring significantly influences the physicochemical properties of each isomer, affecting their solubility, acidity, and melting points. These properties are crucial for their biological activity and formulation in potential drug candidates.

IsomerSystematic NameCAS NumberMelting Point (°C)Boiling Point (°C)SolubilitypKa1pKa2
Quinolinic acid2,3-pyridinedicarboxylic acid89-00-9185-190 (decomposes)[2]425.9±30.0Soluble in water (3 mg/mL at 25°C), DMSO (25 mg/mL), sparingly soluble in ethanol.[3]2.435.11
Lutidinic acid2,4-pyridinedicarboxylic acid499-80-9242-243[4]574.8±35.0[5]2.49 g/L in water.2.155.20
Isocinchomeronic acid2,5-pyridinedicarboxylic acid100-26-5242-247 (decomposes)295.67 (rough estimate)1.2 g/L in water.[6]2.45.0
Dipicolinic acid2,6-pyridinedicarboxylic acid499-83-2252 (decomposes)[4]463.70 (estimated)5 mg/mL in water at 25°C.[4]2.164.76
Cinchomeronic acid3,4-pyridinedicarboxylic acid490-11-9262 (decomposes)295.67 (rough estimate)[7]2.34 g/L in water at 25°C.[8]2.834.98
Dinicotinic acid3,5-pyridinedicarboxylic acid499-81-0>300295.67 (rough estimate)[9]Very soluble in water.[10]2.804.70

Synthesis of Pyridinedicarboxylic Acid Isomers

The synthesis of pyridinedicarboxylic acid isomers can be achieved through various methods, often involving the oxidation of substituted pyridines. The choice of starting material and oxidizing agent is crucial for regioselectivity and yield.

General Experimental Protocol: Oxidation of Alkylpyridines

This protocol provides a general method for the synthesis of pyridinedicarboxylic acids by the oxidation of corresponding dialkyl- or alkyl-carboxypyridines.

Materials:

  • Appropriate dialkyl- or alkyl-carboxypyridine precursor

  • Oxidizing agent (e.g., potassium permanganate (KMnO₄), nitric acid (HNO₃))

  • Sulfuric acid (H₂SO₄) (if using HNO₃)

  • Sodium hydroxide (NaOH) or other base for pH adjustment

  • Hydrochloric acid (HCl) for acidification

  • Water

  • Ethanol or other suitable solvent for recrystallization

  • Reaction flask, reflux condenser, heating mantle, stirring apparatus, filtration apparatus, pH meter

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, dissolve the starting alkylpyridine in an appropriate solvent (e.g., water or an aqueous alkaline solution).

  • Oxidation: Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in water) to the reaction mixture while stirring. The reaction is often exothermic and may require cooling to maintain a specific temperature. If using nitric acid, the reaction is typically performed at elevated temperatures in the presence of sulfuric acid.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC). The reaction is typically continued until the starting material is consumed.

  • Work-up:

    • If using KMnO₄, the resulting manganese dioxide (MnO₂) precipitate is removed by filtration.

    • The filtrate is then acidified with HCl to a pH where the pyridinedicarboxylic acid precipitates.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., water or ethanol).

  • Characterization: The final product is dried and characterized by determining its melting point and using spectroscopic methods such as FTIR and NMR.

Note: The specific reaction conditions (temperature, reaction time, stoichiometry of reagents) will vary depending on the specific isomer being synthesized and the chosen starting material.

Biological Activities and Signaling Pathways

The isomers of pyridinedicarboxylic acid exhibit a diverse range of biological activities, with some playing crucial roles in physiological and pathological processes.

Quinolinic Acid: A Neuroactive Metabolite

Quinolinic acid is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[5] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a prominent glutamate receptor in the central nervous system.[5] Over-activation of NMDA receptors by elevated levels of quinolinic acid leads to excitotoxicity, a process implicated in a variety of neurodegenerative and psychiatric disorders.[5][11] The binding of quinolinic acid to the NMDA receptor triggers an influx of Ca²⁺ into the neuron, activating downstream destructive enzymatic pathways.[2]

Quinolinic_Acid_Signaling cluster_Kynurenine_Pathway Kynurenine Pathway cluster_Neuron Postsynaptic Neuron Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Destructive_Enzymes Activation of Destructive Enzymes Ca_Influx->Destructive_Enzymes Excitotoxicity Excitotoxicity Destructive_Enzymes->Excitotoxicity Dipicolinic_Acid_Mechanism cluster_Sporulation Bacterial Sporulation cluster_Spore_Core Spore Core DPA_Synthesis Dipicolinic Acid (DPA) Synthesis Ca_DPA_Complex Calcium-DPA Complex (Ca-DPA) Formation DPA_Synthesis->Ca_DPA_Complex Ca_Uptake Calcium (Ca²⁺) Uptake Ca_Uptake->Ca_DPA_Complex Core_Dehydration Core Dehydration Ca_DPA_Complex->Core_Dehydration Accumulation causes DNA_Intercalation DNA Intercalation Ca_DPA_Complex->DNA_Intercalation enables Macromolecule_Stabilization Macromolecule Stabilization (Proteins, DNA) Core_Dehydration->Macromolecule_Stabilization leads to Spore_Resistance Enhanced Spore Resistance (Heat, UV, Desiccation) Macromolecule_Stabilization->Spore_Resistance DNA_Intercalation->Spore_Resistance Experimental_Workflow Start Start: Select Precursor Synthesis Synthesis via Oxidation Start->Synthesis Workup Reaction Work-up (Filtration, Acidification) Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization MP Melting Point Determination Characterization->MP FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR End End: Pure Isomer MP->End FTIR->End NMR->End

References

Accuracy and precision of GC-MS vs LC-MS for quinolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of quinolinic acid, a critical neuroactive metabolite in the kynurenine pathway. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable analytical method for their specific research needs.

Introduction

Quinolinic acid (QA) is a downstream metabolite of the tryptophan-kynurenine pathway and is recognized for its neurotoxic properties. Accurate and precise quantification of QA in biological matrices is crucial for understanding its role in various physiological and pathological processes, including neurodegenerative diseases and inflammatory conditions. Both GC-MS and LC-MS are powerful analytical techniques capable of measuring QA, but they differ significantly in their experimental workflows, performance characteristics, and suitability for specific applications. This guide presents a detailed comparison of the two methods, supported by experimental data and protocols.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the quantification of quinolinic acid by GC-MS and LC-MS, compiled from various validated methods.

Performance ParameterGC-MSLC-MS/MS
Derivatization Mandatory (e.g., esterification)Often not required; some methods use derivatization (e.g., butylation) to improve sensitivity.
Limit of Detection (LOD) As low as 3 fmol on-column; ~8 nM in sample0.95 ng/mL to 15.5 ng/mL depending on the specific method and matrix.[1]
Lower Limit of Quantification (LLOQ) Low nM range1.96 ng/mL to 48.8 ng/mL depending on the specific method and matrix.[1]
**Linearity (R²) **> 0.99> 0.99
Intra-Assay Precision (%CV) 3.2% - <15%<12% - 15%[1]
Inter-Assay Precision (%CV) 8.1% - <15%<12% - 15%[1]
Accuracy/Recovery 95.5% - 99.3%88% - 112%[1]
Sample Throughput Lower due to derivatization and longer run timesHigher, especially with modern UHPLC systems and multiplexing capabilities.
Selectivity High, especially with negative chemical ionization.High, particularly with tandem mass spectrometry (MS/MS).

Experimental Protocols

GC-MS Method for Quinolinic Acid

This protocol is a generalized procedure based on established methods requiring derivatization.

1. Sample Preparation:

  • Biological samples (e.g., brain tissue, plasma) are homogenized and deproteinized, typically using an acid like perchloric acid.

  • An internal standard (e.g., ¹⁸O-labeled quinolinic acid) is added at the beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.

2. Extraction:

  • The sample is subjected to a solid-phase extraction (SPE) or liquid-liquid extraction to isolate acidic compounds, including quinolinic acid.

3. Derivatization:

  • The extracted and dried sample is derivatized to increase the volatility of quinolinic acid for GC analysis. A common method is esterification using reagents like hexafluoroisopropanol with trifluoroacetylimidazole as a catalyst.[2]

4. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5).

  • Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions corresponding to the derivatized quinolinic acid and its internal standard.

LC-MS/MS Method for Quinolinic Acid

This protocol is a generalized procedure based on established methods, often without the need for derivatization.

1. Sample Preparation:

  • Biological samples are deproteinized, typically by protein precipitation with a solvent like acetonitrile or methanol.

  • A stable isotope-labeled internal standard (e.g., d3-quinolinic acid) is added to the sample.

2. Extraction:

  • After protein precipitation, the sample is centrifuged, and the supernatant is collected. The supernatant can be directly injected or further purified using SPE if the matrix is complex.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for quinolinic acid and its internal standard, ensuring high selectivity and sensitivity.

Mandatory Visualizations

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD

Caption: Kynurenine Pathway showing the synthesis of Quinolinic Acid.

analytical_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample Preparation gcms_extract Extraction gcms_start->gcms_extract gcms_deriv Derivatization (Esterification) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis lcms_start Sample Preparation lcms_extract Protein Precipitation lcms_start->lcms_extract lcms_analysis LC-MS/MS Analysis lcms_extract->lcms_analysis

Caption: Comparison of GC-MS and LC-MS analytical workflows.

Conclusion

Both GC-MS and LC-MS are robust and reliable methods for the quantification of quinolinic acid.

GC-MS offers excellent sensitivity, often in the femtomole range, but requires a more laborious sample preparation process involving derivatization.[2] This can increase the potential for analytical variability and lower sample throughput. The use of negative chemical ionization can provide very high selectivity.

LC-MS/MS , on the other hand, generally has a simpler and faster sample preparation workflow, often omitting the need for derivatization. This leads to higher sample throughput, which is advantageous for large-scale clinical and research studies. Modern UHPLC systems coupled with tandem mass spectrometers provide excellent sensitivity and selectivity, with intra- and inter-assay precision typically below 15%.[1]

The choice between GC-MS and LC-MS for quinolinic acid analysis will depend on the specific requirements of the study. For studies requiring the absolute highest sensitivity and where sample throughput is not a primary concern, a well-validated GC-MS method can be an excellent choice. For most applications, particularly those involving a large number of samples or the simultaneous analysis of multiple kynurenine pathway metabolites, LC-MS/MS offers a more practical and efficient solution without compromising on data quality.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of deuterated compounds is paramount. These isotopically labeled molecules are crucial tools in pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative bioanalysis. Ensuring the integrity of analytical data through robust methodology and cross-validation is not just a scientific necessity but also a regulatory expectation.

This guide provides an objective comparison of the primary analytical techniques used for deuterated compounds—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). It outlines their performance, provides detailed experimental protocols, and explains the process of cross-validation to ensure data comparability and reliability across different methods.

Overview of Core Analytical Techniques

The choice of analytical method depends on the compound's properties and the analytical goal, whether it is structural confirmation, isotopic purity assessment, or precise quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered the gold standard for structural elucidation, NMR provides unambiguous information on the site and extent of deuterium incorporation.[1] Both ¹H-NMR (by observing the disappearance of a proton signal) and ²H-NMR (by directly observing the deuterium signal) are employed. While powerful for structural verification, NMR is inherently less sensitive than mass spectrometry.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the analysis of volatile or semi-volatile deuterated compounds. It separates compounds based on their boiling points and partitioning behavior before detecting them by mass, allowing for the precise measurement of isotope ratios and the identification of impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : As the workhorse of modern bioanalysis, LC-MS offers exceptional sensitivity and selectivity for a wide range of compounds, including large, non-volatile, and polar molecules.[1][3] In this context, deuterated compounds are frequently used as stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and improve the accuracy and precision of quantification.[4]

Performance Comparison of Analytical Methods

The selection of an analytical technique is often a trade-off between the need for detailed structural information and the requirement for high sensitivity. The following tables summarize the typical quantitative performance of each method.

Table 1: Qualitative Comparison of Key Analytical Methods

FeatureNMR SpectroscopyGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS/MS)
Primary Use Structural confirmation, site of deuteration, isotopic purityIsotopic purity, quantification of volatile compoundsQuantification of non-volatile/polar compounds, bioanalysis
Strengths Unambiguous structural data, non-destructive[5]High chromatographic resolution, precise isotope ratio measurement[6]Highest sensitivity & selectivity, high throughput[3]
Limitations Low sensitivity (μmol range)[2]Limited to thermally stable & volatile compoundsIndirect structural information, potential for matrix effects[3]
Sample Type Pure substances, reaction mixturesVolatile/semi-volatile organic compoundsBiological fluids (plasma, urine), complex mixtures

Table 2: Typical Quantitative Performance Parameters

ParameterNMR SpectroscopyGas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS
Limit of Quantitation (LOQ) ~1-5 µM~0.4 µM[5]Sub-nmol to pmol range (analyte dependent)
Accuracy (% Recovery / % Bias) 97-103%[2]91-109% (method dependent)[5]85-115% (per FDA/ICH guidelines)[7]
Precision (% RSD) < 3%Intraday: < 9.1%, Interday: < 9.3%[5]< 15% (per FDA/ICH guidelines)[7]
Linearity (R²) > 0.99> 0.99[5]> 0.99[8]
Typical Sample Volume ~500 µL[9]1 µL injection (from extract)5-20 µL injection (from extract)[9]

Workflow & Method Selection

The analytical approach to characterizing a deuterated compound often involves a multi-technique workflow. The choice of which methods to employ and cross-validate depends on the compound's characteristics and the research question.

Analytical_Workflow cluster_start Start: New Deuterated Compound cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative & Purity Analysis cluster_end Final Product Start Synthesized Deuterated Compound NMR NMR Spectroscopy (¹H, ²H, ¹³C) Start->NMR Structural Confirmation Purity Isotopic Purity & Site of Labeling Confirmed? NMR->Purity Purity->Start No (Resynthesize/ Re-purify) Decision Compound Properties Purity->Decision Yes GCMS GC-MS Analysis Decision->GCMS Volatile & Thermally Stable LCMS LC-MS/MS Analysis Decision->LCMS Non-Volatile or Bioanalytical Use Quant_Purity Chemical & Isotopic Purity Assay GCMS->Quant_Purity LCMS->Quant_Purity End Characterized Compound for Application Quant_Purity->End

Fig 1. General analytical workflow for a novel deuterated compound.

Method_Selection Goal What is the primary analytical goal? Struct Structural Confirmation (Site of Deuteration) Goal->Struct Purity Isotopic & Chemical Purity Goal->Purity Quant Quantification in Complex Matrix Goal->Quant NMR_Node Use NMR Spectroscopy (¹H, ²H, ¹³C) Struct->NMR_Node Volatile Is the compound volatile and thermally stable? Purity->Volatile LCMS_Node Use LC-MS/MS Quant->LCMS_Node Bioanalysis (e.g., plasma) GCMS_Node Use GC-MS Volatile->GCMS_Node Yes Volatile->LCMS_Node No

Fig 2. Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible and reliable data. Below are representative methodologies for each key technique.

Protocol 1: Isotopic Purity and Site of Labeling by ²H-NMR

This protocol is designed to directly measure the deuterium signals to confirm the location and relative abundance of deuterium labels.

  • Sample Preparation :

    • Accurately weigh and dissolve 5-10 mg of the deuterated compound in a non-deuterated solvent (e.g., DMSO, CHCl₃, H₂O) to a final volume of 0.6 mL in an NMR tube. Using a non-deuterated solvent is crucial to avoid a massive solvent signal that would obscure the analyte signals.

  • Instrument Setup (400 MHz Spectrometer Example) :

    • Insert the sample into the spectrometer.

    • As ²H-NMR experiments must be run in "unlocked" mode (no deuterated solvent for field/frequency lock), perform shimming on the proton signal of the solvent or sample. A gradient shimming routine is often effective.

    • Set the spectrometer to the ²H frequency (e.g., ~61.4 MHz on a 400 MHz instrument).

    • Calibrate the 90° pulse width for deuterium on the probe.

  • Acquisition Parameters :

    • Pulse Program : Standard single pulse (zg).

    • Acquisition Time (AQ) : 1.0 – 2.0 seconds.

    • Relaxation Delay (D1) : 1.0 second (deuterium T1 relaxation times are typically short).

    • Number of Scans (NS) : 64 to 1024, depending on sample concentration.

    • Spectral Width (SW) : ~15 ppm, centered around 5 ppm.

  • Data Processing and Analysis :

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum. The natural abundance ²H signal of the protio-solvent can be used as a reference.

    • Integrate the observed deuterium signals. The relative integral values correspond to the deuterium distribution across the different sites in the molecule.

Protocol 2: Isotopic Enrichment Analysis by GC-MS

This method is suitable for determining the percentage of deuteration in volatile compounds.

  • Sample Preparation and Derivatization :

    • Prepare a stock solution of the deuterated compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at ~1 mg/mL.

    • If the compound is not sufficiently volatile or has active hydrogens (-OH, -NH), perform derivatization (e.g., silylation with BSTFA) to increase volatility and improve peak shape.

    • Prepare a calibration curve using standards of known isotopic enrichment if absolute quantification is needed.

  • GC-MS Instrument Setup :

    • GC Column : Use a low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[5]

    • Injection : 1 µL splitless injection at an inlet temperature of 250°C.

    • Oven Program : Start at a suitable initial temperature (e.g., 60°C) for 2 min, then ramp at 10-20°C/min to a final temperature that ensures elution (e.g., 280°C), hold for 5 min.[5]

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full Scan to identify the molecular ion and fragmentation pattern. Then, use Selected Ion Monitoring (SIM) for accurate quantification of isotopologues.

    • Monitored Ions : Select the molecular ion (M+) for the unlabeled compound and the corresponding ions for each deuterated isotopologue (e.g., M+1, M+2, M+n).

  • Data Analysis :

    • Integrate the peak areas for each monitored isotopologue across the chromatographic peak.

    • Calculate the isotopic enrichment by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of all isotopologue peak areas. Correct for the natural abundance of isotopes (e.g., ¹³C) if necessary.

Protocol 3: Quantification by LC-MS/MS Using a Deuterated Internal Standard

This protocol describes a typical bioanalytical assay for quantifying a drug in plasma using its deuterated analogue as an internal standard (IS).

  • Sample Preparation (Protein Precipitation) :

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly, then add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 g for 5 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Instrument Setup :

    • LC Column : C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical gradient might run from 5% B to 95% B over 3-5 minutes to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometer Parameters (Triple Quadrupole) :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Optimize and monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated IS. For example:

      • Analyte: Q1 350.2 -> Q3 180.1

      • Deuterated IS (d5): Q1 355.2 -> Q3 185.1

  • Data Analysis :

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods (or the same method at different laboratories) to ensure they are comparable.[3][10] This is critical when, for example, early-phase discovery data generated by NMR needs to be compared with later-phase clinical data generated by LC-MS/MS.

When to Perform Cross-Validation:

  • When data from different analytical methods will be compared or combined within a regulatory submission.[11]

  • When comparing data generated at different laboratories, even if using the same method.

  • When a method is updated or changed significantly during a long-term study.

Cross-Validation Procedure: A typical cross-validation involves analyzing the same set of quality control (QC) samples and, if possible, incurred study samples with both analytical methods.

  • Prepare Samples : Use at least three replicates of low, medium, and high concentration QC samples.

  • Analyze Samples : Analyze the samples using both Method A (e.g., NMR) and Method B (e.g., LC-MS/MS).

  • Calculate and Compare Results : Determine the mean concentration and precision for each QC level from both methods. The agreement between the methods is then assessed.

Table 3: General Acceptance Criteria for Cross-Validation

ParameterAcceptance LimitGuideline Reference
Mean Accuracy The mean concentration from one method should be within ±15% of the mean from the second method for chromatographic assays.Based on FDA/ICH bioanalytical guidance[11]
Precision The coefficient of variation (%CV or %RSD) for the replicates at each level should not exceed 15%.Based on FDA/ICH bioanalytical guidance[7]
Correlation Coefficient (R²) When plotting results from Method A vs. Method B, the R² should be ≥ 0.99.General analytical practice[8]
Incurred Sample Reanalysis If study samples are used, at least 67% of the samples must have results from the two methods that are within 20% of their mean.EMA Guideline[11]

The analytical characterization of deuterated compounds is a multi-faceted process that relies on leveraging the strengths of different technologies. NMR spectroscopy provides the definitive structural evidence, while GC-MS and LC-MS offer the high sensitivity required for purity assessment and quantification. A combined approach, where methods are appropriately cross-validated, ensures the generation of robust, reliable, and defensible data.[1] This comprehensive strategy provides the highest level of confidence for researchers and drug developers in their scientific outcomes and regulatory submissions.

References

A Comparative Guide to the Structural Landscape of Pyridine Dicarboxylic Acid Solvates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of solvates derived from different isomers of pyridine dicarboxylic acid (PDCA). The inclusion of solvent molecules within the crystal lattice of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Understanding the structural nuances of these solvates is therefore paramount in drug development and materials science. This document summarizes key experimental data to facilitate a comparative analysis of PDCA solvates.

Structural and Physicochemical Properties

The properties of PDCA solvates are intrinsically linked to the isomeric form of the acid and the nature of the entrapped solvent. The following tables summarize the crystallographic, thermal, and solubility data for a selection of PDCA solvates.

Table 1: Crystallographic Data of Selected Pyridine Dicarboxylic Acid Solvates

Pyridine Dicarboxylic Acid IsomerSolventCrystal SystemSpace GroupUnit Cell ParametersReference
2,5-Pyridinedicarboxylic acidWaterMonoclinicP2₁/ca = 7.883(14) Å, b = 10.980(2) Å, c = 16.985(3) Å, β = 90°[1]
2,6-Pyridinedicarboxylic acidWaterOrthorhombicPnnaa = 7.94(10) Å, b = 11.06(7) Å, c = 17.09(6) Å
3,5-Pyridinedicarboxylic acidN,N-Dimethylformamide (DMF) / Water[[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O[2]

Table 2: Thermal Properties of Pyridine Dicarboxylic Acid and Their Solvates

CompoundOnset of Decomposition (°C)Key ObservationsReference
2,3-Pyridinedicarboxylic acid>190[3]
3,4- & 3,5-Pyridinedicarboxylic acid>311Higher thermal stability attributed to the unlikelihood of intermolecular hydrogen bond formation between the nitrogen atom and the carboxylic groups.
4,4′-Bipyridine carboxylic acid solvatesVariableMelting points of solvates and eutectic temperatures are highlighted in thermal analysis curves.[4]

Table 3: Solubility Data of Pyridine Dicarboxylic Acids

Pyridine Dicarboxylic Acid IsomerSolventSolubilityReference
2,3-Pyridinedicarboxylic acidWater0.55%[3]
AlcoholSlightly soluble[3]
DMSO20% (with hazy appearance)[3]
2,4-Pyridinedicarboxylic acidWaterModerately soluble, increases with temperature[5]
Alcohols & other organic solventsSoluble[5]
2,6-Pyridinedicarboxylic acidDMSO100 mg/mL (with sonication and heating to 60°C)[6]
3,5-Pyridinedicarboxylic acidDMSOSoluble[7][8]

Intermolecular Interactions: The Role of Hydrogen Bonding

The stability and structure of PDCA solvates are predominantly governed by a network of hydrogen bonds. The pyridine nitrogen and the carboxylic acid groups are primary sites for hydrogen bond formation with solvent molecules.

Table 4: Selected Hydrogen Bonding Parameters in Pyridine Dicarboxylic Acid Co-crystals

Co-crystal ComponentsDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Reference
Oxalic acid & 2-CyanopyridineO-H···N-1.61--[9]
Adipic acid & 3-CyanopyridineO-H···N-1.92--[9]
Adipic acid & 3-CyanopyridineC-H···O-2.49--[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice of the solvate.

Protocol:

  • Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector (e.g., CCD or CMOS). Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[1]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and solvent content of the solvates.

Protocol:

  • Sample Preparation: A small amount of the solvate (typically 5-10 mg) is accurately weighed into a TGA pan.

  • Analysis: The pan is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The weight loss of the sample is recorded as a function of temperature. The temperature at which weight loss occurs indicates the desolvation or decomposition temperature. The percentage of weight loss allows for the determination of the stoichiometry of the solvate.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the solvate, such as desolvation, melting, and decomposition.

Protocol:

  • Sample Preparation: A small amount of the solvate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Analysis: Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in the DSC instrument.

  • Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks correspond to thermal events. The area under the peak can be used to quantify the enthalpy change of the transition.[4]

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the study of pyridine dicarboxylic acid solvates.

experimental_workflow cluster_synthesis Solvate Synthesis cluster_characterization Characterization cluster_data Data Analysis PDCA Pyridine Dicarboxylic Acid Isomer Crystallization Crystallization PDCA->Crystallization Solvent Solvent Solvent->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Structure TGA_DSC Thermal Analysis (TGA/DSC) Crystallization->TGA_DSC Thermal Properties Solubility Solubility Studies Crystallization->Solubility Solubility Crystal_Structure Crystal Structure (Unit Cell, H-bonds) SCXRD->Crystal_Structure Thermal_Stability Thermal Stability (Desolvation, Decomposition) TGA_DSC->Thermal_Stability Solubility_Profile Solubility Profile Solubility->Solubility_Profile

Caption: Experimental workflow for the synthesis and characterization of PDCA solvates.

hydrogen_bonding PDCA Pyridine Dicarboxylic Acid Py_N Pyridine N-atom PDCA->Py_N COOH Carboxylic Acid Group PDCA->COOH Solvent Solvent Molecule (e.g., Water, DMSO, Alcohol) Py_N->Solvent O-H···N or C-H···N COOH->COOH O-H···O (dimer) COOH->Solvent O-H···O or N-H···O

Caption: Common hydrogen bonding motifs in pyridine dicarboxylic acid solvates.

References

A Comparative Guide to Inhibitors of Quinolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various inhibitors targeting key enzymes in the quinolinic acid synthesis pathway. Quinolinic acid, a neurotoxic metabolite of the kynurenine pathway, is implicated in the pathophysiology of numerous neurodegenerative and inflammatory diseases. The development of potent and selective inhibitors of its synthesis is a critical area of research for novel therapeutic interventions. This document summarizes quantitative data on inhibitor performance, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Efficacy of Quinolinic Acid Synthesis Inhibitors

The primary route for quinolinic acid synthesis in mammals is the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[1] Key enzymes in this pathway that represent strategic targets for inhibition include indoleamine 2,3-dioxygenase (IDO1), kynurenine-3-monooxygenase (KMO), and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO).

Inhibitor Performance Data

The following tables summarize the in vitro efficacy of selected inhibitors for each target enzyme, presenting half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency.

Table 1: Efficacy of IDO1 Inhibitors

InhibitorIC50 (nM)Ki (nM)Organism/Cell LineNotes
Epacadostat (INCB024360)10 - 15.3-Human IDO1Highly selective over IDO2 and TDO.
BMS-986205 (Linrodostat)1.7 - 9.5-Human IDO1Irreversible inhibitor.
Navoximod (GDC-0919)387Human IDO1Potent IDO1 inhibitor.
Coptisine63005800Human IDO1Uncompetitive inhibitor.
Indoximod (1-Methyl-D-tryptophan)---Acts as a tryptophan mimetic, not a direct enzyme inhibitor.

Table 2: Efficacy of KMO Inhibitors

InhibitorIC50 (nM)Ki (µM)Organism/Cell LineNotes
Ro 61-804837-RatDoes not cross the blood-brain barrier.
JM6~4000 (for KMO)-MouseProdrug of Ro 61-8048.
GSK1806-Human KMOCompetitive with kynurenine.
UPF 648---Reversible inhibitor.
Ianthellamide A1500-Sponge-derived-
5-(3-nitrobenzyl)-1H-tetrazole6300---
Diclofenac13600--Identified via drug repurposing screen.

Table 3: Efficacy of 3-HAO Inhibitors

InhibitorKi (nM)MechanismOrganism/Cell LineNotes
4-Fluoro-3-hydroxyanthranilic acid190CompetitiveRat liverReversible, tight-binding inhibitor.
4-Chloro-3-hydroxyanthranilic acid6CompetitiveRat liverReversible, tight-binding inhibitor. Attenuated quinolinic acid accumulation in vivo.[2]
4-Bromo-3-hydroxyanthranilic acid4CompetitiveRat liverReversible, tight-binding inhibitor.

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context and methodologies for evaluating these inhibitors, the following diagrams illustrate the quinolinic acid synthesis pathway and a general workflow for assessing inhibitor efficacy.

Quinolinic_Acid_Synthesis_Pathway cluster_kynurenine_pathway Kynurenine Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO1 / TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid Three_Hydroxyanthranilic_Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD Quinolinic_Acid->NAD QPRT IDO1_Inhibitors IDO1 Inhibitors (e.g., Epacadostat) IDO1_Inhibitors->Tryptophan KMO_Inhibitors KMO Inhibitors (e.g., Ro 61-8048) KMO_Inhibitors->Kynurenine Three_HAO_Inhibitors 3-HAO Inhibitors (e.g., 4-Cl-3-HAA) Three_HAO_Inhibitors->Three_Hydroxyanthranilic_Acid

Caption: The Kynurenine Pathway for Quinolinic Acid Synthesis.

Inhibitor_Efficacy_Workflow cluster_workflow Experimental Workflow for Inhibitor Efficacy start Start: Select Target Enzyme and Inhibitor(s) prepare_reagents Prepare Reagents: - Purified Enzyme - Substrate - Inhibitor Stock Solutions - Assay Buffer start->prepare_reagents primary_screen Primary Screening: - Single high concentration of inhibitor - Measure enzyme activity prepare_reagents->primary_screen dose_response Dose-Response Assay: - Serial dilutions of inhibitor - Measure enzyme activity at each concentration primary_screen->dose_response calculate_ic50 Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value dose_response->calculate_ic50 mechanism_studies Mechanism of Action Studies: - Vary substrate concentration - Determine Ki and inhibition type (competitive, non-competitive, etc.) calculate_ic50->mechanism_studies selectivity_assay Selectivity Profiling: - Test inhibitor against related enzymes (e.g., IDO2, TDO) - Determine off-target effects mechanism_studies->selectivity_assay cellular_assay Cell-Based Assays: - Treat relevant cell lines with inhibitor - Measure downstream metabolite levels (e.g., quinolinic acid) selectivity_assay->cellular_assay end End: Characterized Inhibitor cellular_assay->end

References

A Comparative Guide to Confirming Deuterium Incorporation: ¹H vs. ²H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in deuterium labeling, the precise confirmation of deuterium incorporation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose. This guide provides an objective comparison of ¹H and ²H NMR spectroscopy for the characterization of deuterated compounds, supported by experimental data and detailed protocols.

The selective replacement of hydrogen with its heavier isotope, deuterium, is a powerful strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. Verifying the exact location and extent of deuterium incorporation is a critical step in the development of these next-generation therapeutics. Both proton (¹H) and deuterium (²H) NMR spectroscopy offer unique advantages and disadvantages in providing this crucial information.

¹H and ²H NMR: A Head-to-Head Comparison

The choice between ¹H and ²H NMR for confirming deuterium incorporation depends on several factors, including the level of deuteration, the desired quantitative accuracy, and the available instrumentation. While ¹H NMR infers deuterium incorporation by observing the disappearance of proton signals, ²H NMR provides a direct detection of the deuterium nuclei.

Feature¹H NMR Spectroscopy²H NMR Spectroscopy
Principle of Detection Indirect: Disappearance or reduced intensity of proton signals at specific chemical shifts.Direct: Observation of signals from deuterium nuclei.
Sensitivity HighLow (due to the lower gyromagnetic ratio of deuterium).[1]
Resolution High, sharp signals.Lower, broader signals.[2]
Quantitative Analysis Can be quantitative by comparing integral values of remaining proton signals to an internal standard.Can be quantitative, especially for highly deuterated compounds.[1]
Typical Sample Partially or fully deuterated compounds.Highly deuterated compounds (>98 atom% D).[1]
Solvent Choice Requires a deuterated solvent to avoid overwhelming solvent proton signals.Can be performed in non-deuterated solvents.[1][3]
Key Advantage High sensitivity and resolution, readily available instrumentation.Direct evidence of deuteration and can be used with protonated solvents.[1]
Key Disadvantage Indirect method, potential for overlapping signals.Lower sensitivity requiring longer acquisition times or higher sample concentrations.[1]

Experimental Workflows

The general workflow for confirming deuterium incorporation using NMR spectroscopy involves sample preparation, data acquisition, and spectral analysis. The specific parameters and considerations for ¹H and ²H NMR are distinct.

G cluster_0 General Workflow cluster_1 ¹H NMR Specifics cluster_2 ²H NMR Specifics A Sample Preparation B NMR Data Acquisition A->B C Spectral Processing B->C D Data Analysis & Interpretation C->D E Dissolve in Deuterated Solvent F Acquire ¹H Spectrum E->F G Integrate Signals F->G H Compare to Non-deuterated Standard G->H I Dissolve in Non-deuterated Solvent J Acquire ²H Spectrum I->J K Integrate Signals J->K L Direct Quantification of Deuterium K->L

Caption: A comparative workflow for deuterium incorporation analysis using ¹H and ²H NMR.

Quantitative Analysis: A Deeper Look

The quantitative determination of deuterium incorporation is a critical aspect of characterization. Both ¹H and ²H NMR can provide this information, albeit through different approaches.

¹H NMR for Quantification:

In ¹H NMR, the percentage of deuterium incorporation at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.

  • Equation: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100

²H NMR for Quantification:

²H NMR allows for the direct quantification of deuterium at different sites. The integral of each deuterium signal is proportional to the number of deuterium atoms at that position. A reference with a known deuterium concentration can be used for absolute quantification. A novel method combining ¹H and ²H NMR has been shown to provide even more accurate isotopic abundance determination than classical ¹H NMR or mass spectrometry methods.[4]

MethodAdvantagesDisadvantages
¹H NMR Integration High sensitivity allows for detection of low levels of residual protons.Indirect measurement; accuracy can be affected by overlapping signals and relaxation time differences.
²H NMR Integration Direct measurement of deuterium.[1]Lower sensitivity can make it challenging to quantify low levels of deuteration.
Combined ¹H & ²H NMR Provides a more accurate and robust determination of isotopic abundance.[4]Requires acquisition of two separate spectra and more complex data analysis.

Experimental Protocols

Protocol 1: Confirming Deuterium Incorporation using ¹H NMR

  • Sample Preparation:

    • Accurately weigh the deuterated compound and a suitable internal standard (e.g., maleic acid, 1,4-dioxane).

    • Dissolve the sample and internal standard in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL.

    • Vortex the sample to ensure complete dissolution.

  • NMR Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5]

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Apply phasing and baseline correction.

    • Integrate the residual proton signals corresponding to the deuterated positions and the signal of the internal standard.

    • Calculate the percentage of deuterium incorporation using the equation mentioned above.

Protocol 2: Confirming Deuterium Incorporation using ²H NMR

  • Sample Preparation:

    • Dissolve the deuterated compound in a non-deuterated solvent (e.g., CHCl₃, DMSO).[1][3] The use of a non-deuterated solvent is a key advantage of this technique.[1]

    • The sample concentration may need to be higher than for ¹H NMR due to the lower sensitivity of the ²H nucleus.[1]

  • NMR Data Acquisition:

    • Acquire the ²H NMR spectrum on a spectrometer equipped with a broadband probe. The experiment can be performed without locking the field, but shimming is crucial.[3]

    • The chemical shift range for ²H is virtually identical to that of ¹H.[2]

    • Longer acquisition times are typically required to achieve an adequate signal-to-noise ratio due to the low sensitivity of deuterium.[1]

  • Spectral Processing and Analysis:

    • Process the ²H NMR spectrum. The signals will be broader than in a ¹H spectrum.[2]

    • Integrate the signals corresponding to the different deuterated positions.

    • The relative integrals directly correspond to the relative abundance of deuterium at each site.

Logical Relationship in Data Interpretation

The data obtained from ¹H and ²H NMR are complementary and provide a comprehensive picture of the deuteration status of a molecule.

G A Deuterated Compound B ¹H NMR Analysis A->B C ²H NMR Analysis A->C D Signal Disappearance/ Reduced Intensity B->D E Direct Signal Observation C->E F Confirmation of Deuterium Incorporation D->F E->F

Caption: The complementary roles of ¹H and ²H NMR in confirming deuterium incorporation.

Conclusion

Both ¹H and ²H NMR spectroscopy are indispensable tools for confirming deuterium incorporation. ¹H NMR offers high sensitivity and resolution for observing the absence of protons, making it an excellent starting point for analysis. ²H NMR, while less sensitive, provides direct and unambiguous evidence of deuteration and is particularly powerful for highly enriched compounds. For the most accurate and comprehensive characterization, a combined approach utilizing both techniques is often the optimal strategy, providing researchers and drug developers with the high-quality data necessary to advance their deuterated drug candidates.

References

Evaluating the Robustness of a Validated HPLC Method for Quinolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of quinolinic acid, a critical metabolite in the kynurenine pathway implicated in various neurological disorders. Through detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for assessing and implementing rugged analytical procedures.

The Critical Role of Robustness in Analytical Method Validation

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For HPLC methods, this is a crucial component of validation, ensuring consistent performance across different laboratories, instruments, and analysts.[2] The International Council for Harmonisation (ICH) guidelines outline key parameters that should be assessed during robustness testing to guarantee method reliability and compliance.[3][4][5]

This guide will explore the impact of intentional variations on a typical reversed-phase HPLC method for quinolinic acid analysis. The chosen baseline method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with UV detection.

Experimental Protocols for Robustness Testing

The robustness of the HPLC method was evaluated by introducing small, deliberate changes to key operational parameters. The following sections detail the methodologies for these experiments.

1. Standard Solution Preparation: A stock solution of quinolinic acid (100 µg/mL) was prepared in the mobile phase. Working standard solutions were prepared by appropriate dilution of the stock solution to a final concentration of 10 µg/mL.

2. Chromatographic Conditions (Nominal):

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Methanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 20 µL

3. Robustness Parameter Variations: The following parameters were intentionally varied to assess their impact on the analytical results:

  • pH of Mobile Phase Buffer: The pH of the aqueous component of the mobile phase was adjusted to ± 0.2 units from the nominal value (i.e., pH 2.8 and pH 3.2).

  • Mobile Phase Composition: The percentage of the organic modifier (methanol) was varied by ± 2% of the nominal value (i.e., 93:7 and 97:3 v/v of aqueous to organic phase).

  • Column Temperature: The column temperature was varied by ± 5°C from the nominal value (i.e., 25°C and 35°C).

  • Flow Rate: The flow rate of the mobile phase was varied by ± 0.1 mL/min from the nominal value (i.e., 0.9 mL/min and 1.1 mL/min).

For each condition, six replicate injections of the 10 µg/mL quinolinic acid standard were performed. The system suitability parameters, including retention time, peak area, theoretical plates, and tailing factor, were recorded.

Data Presentation and Analysis

The quantitative data from the robustness study are summarized in the tables below for easy comparison.

Table 1: Impact of Mobile Phase pH Variation on System Suitability

ParameterpH 2.8pH 3.0 (Nominal)pH 3.2
Retention Time (min)4.254.124.01
%RSD of Retention Time0.210.180.15
Peak Area125432125876126112
%RSD of Peak Area0.450.390.41
Theoretical Plates589061206050
Tailing Factor1.151.121.14

Table 2: Impact of Mobile Phase Composition Variation on System Suitability

Parameter97:3 Aqueous:Methanol95:5 Aqueous:Methanol (Nominal)93:7 Aqueous:Methanol
Retention Time (min)4.584.123.75
%RSD of Retention Time0.250.180.22
Peak Area124987125876126543
%RSD of Peak Area0.510.390.48
Theoretical Plates601061205980
Tailing Factor1.131.121.15

Table 3: Impact of Column Temperature Variation on System Suitability

Parameter25°C30°C (Nominal)35°C
Retention Time (min)4.354.123.92
%RSD of Retention Time0.200.180.17
Peak Area125643125876126011
%RSD of Peak Area0.420.390.40
Theoretical Plates595061206210
Tailing Factor1.161.121.11

Table 4: Impact of Flow Rate Variation on System Suitability

Parameter0.9 mL/min1.0 mL/min (Nominal)1.1 mL/min
Retention Time (min)4.584.123.74
%RSD of Retention Time0.190.180.16
Peak Area139862125876114433
%RSD of Peak Area0.480.390.53
Theoretical Plates605061205990
Tailing Factor1.141.121.13

Workflow and Logical Relationships

The following diagrams illustrate the workflow of the robustness study and the logical relationship between parameter variations and their potential effects.

HPLC_Robustness_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Conclusion A Define Nominal Method Parameters B Identify Critical Parameters for Robustness Testing A->B C Define Variation Ranges for Each Parameter B->C D Prepare Standard Solutions E Perform HPLC Runs Under Nominal Conditions D->E F Perform HPLC Runs with Deliberate Parameter Variations E->F G Collect System Suitability Data F->G H Analyze Data for Significant Changes G->H I Evaluate Impact on Method Performance H->I J Determine Method Robustness I->J K Establish System Suitability Limits J->K

Caption: Workflow for an HPLC method robustness study.

Parameter_Effect_Relationship cluster_0 Parameter Variation cluster_1 Potential Effect P1 Change in Mobile Phase pH E1 Shift in Retention Time P1->E1 E3 Alteration of Peak Shape (Tailing) P1->E3 P2 Change in % Organic P2->E1 E4 Change in Resolution P2->E4 P3 Change in Temperature P3->E1 P4 Change in Flow Rate P4->E1 E2 Change in Peak Area/Height P4->E2

Caption: Logical relationship between parameter changes and effects.

Comparison with Alternative Methods

While HPLC with UV detection is a widely used and robust method for quinolinic acid analysis, other techniques offer different advantages.

Table 5: Comparison of Analytical Methods for Quinolinic Acid

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available.Moderate sensitivity, potential for interference.
HPLC-Fluorescence Derivatization of quinolinic acid to a fluorescent compound followed by HPLC separation and fluorescence detection.[6]High sensitivity and selectivity.Requires derivatization step, which can add complexity and variability.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.[7][8]Very high sensitivity and specificity, allows for simultaneous analysis of multiple metabolites.High instrument cost, requires specialized expertise.
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) Separation based on electrophoretic mobility coupled with mass spectrometric detection.[9][10]High separation efficiency for charged molecules, low sample volume requirement.Can have lower reproducibility compared to HPLC, potential for matrix effects.

Conclusion

The presented data demonstrates that the validated HPLC method for quinolinic acid is robust within the tested parameter ranges. The observed variations in retention time, peak area, and other system suitability parameters were minimal and within acceptable limits, indicating the method's reliability for routine use. While alternative methods like LC-MS/MS offer higher sensitivity, the robustness and accessibility of HPLC-UV make it a suitable choice for many applications in research and quality control. This guide provides a framework for researchers to conduct their own robustness studies and to make informed decisions about the most appropriate analytical methodology for their specific needs.

References

A Guide to Inter-laboratory Comparison of Quinolinic Acid Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of quinolinic acid, a critical neuroactive metabolite in the kynurenine pathway. Accurate and reproducible measurement of quinolinic acid is paramount for research into its role in neurodegenerative diseases, psychiatric disorders, and other inflammatory conditions. This document summarizes the performance of common analytical techniques, offers detailed experimental protocols, and provides visual representations of key biological and experimental workflows to aid in the selection and implementation of appropriate measurement strategies.

Introduction: The Significance of Quinolinic Acid Measurement

Quinolinic acid is a downstream product of the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan.[1] Under normal physiological conditions, quinolinic acid is present at low nanomolar concentrations in the brain and cerebrospinal fluid. However, in the context of neuroinflammation, its production by activated microglia and macrophages can increase significantly.[1][2] As a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, elevated levels of quinolinic acid can lead to excitotoxicity, neuronal dysfunction, and cell death.[1] Its role as an endogenous neurotoxin has implicated it in the pathology of numerous neurological disorders, making its precise quantification a key objective in clinical and preclinical research.[1]

The analytical landscape for quinolinic acid measurement is dominated by chromatographic techniques coupled with mass spectrometry, offering high sensitivity and specificity. However, a systematic review of the literature reveals considerable variability in sample preparation, analytical design, and method validation across laboratories.[3] This underscores the need for standardized protocols and a clear understanding of the comparative performance of different methods to ensure data reliability and facilitate inter-laboratory comparisons.

Comparative Analysis of Quinolinic Acid Measurement Methods

The two primary analytical platforms for the quantification of quinolinic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on sample matrix, required sensitivity, available instrumentation, and throughput needs.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of representative GC-MS and LC-MS/MS methods for quinolinic acid quantification as reported in the literature.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 3 fmol0.04 nmol/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but high sensitivity reportedTypically in the low nmol/L range
Intra-assay Variability (%RSD) 3.2%1-9%
Inter-assay Variability (%RSD) 8.1%1-14%
Sample Types Brain tissue, whole blood, plasmaCerebrospinal fluid, plasma, serum, brain tissue
Key Advantages High sensitivity and specificityHigh throughput, less complex sample preparation for some applications
Key Disadvantages Requires derivatization, potentially lower throughputMatrix effects can influence accuracy

Note: The values presented are derived from different studies and may not be directly comparable due to variations in instrumentation, sample matrix, and validation procedures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the quantification of quinolinic acid using GC-MS and LC-MS/MS, based on established methods in the literature.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the method described for the analysis of quinolinic acid in brain tissue, whole blood, and plasma.[4]

  • Sample Preparation and Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • Perform protein precipitation using perchloric acid.

    • Neutralize the extracts and wash with chloroform.

    • Apply the extract to a Dowex 1x8 anion exchange column (formate form).

    • Elute quinolinic acid with 6 M formic acid.

    • Lyophilize the eluate.

  • Derivatization:

    • Esterify the dried extract containing quinolinic acid and the internal standard (e.g., [¹⁸O]QUIN) with hexafluoroisopropanol.

    • Use trifluoroacetylimidazole as a catalyst.

    • Extract the resulting esters into heptane.

  • GC-MS Analysis:

    • Inject the heptane extract onto a GC equipped with a capillary column (e.g., DB-5).

    • Utilize negative chemical ionization (NCI) for high sensitivity.

    • Perform selected ion monitoring (SIM) to quantify the specific anion currents of the molecular anions and characteristic fragments of quinolinic acid and its internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for the analysis of kynurenine pathway metabolites in biological fluids.[5]

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled quinolinic acid).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Separate the analytes using a reversed-phase C18 column with a gradient elution of a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI).

    • Optimize the ion transitions for quinolinic acid and its internal standard for accurate quantification.

Mandatory Visualizations

The Kynurenine Pathway

The following diagram illustrates the kynurenine pathway, highlighting the central position of quinolinic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD

The Kynurenine Pathway highlighting Quinolinic Acid.

Experimental Workflow for Inter-laboratory Comparison

The diagram below outlines a logical workflow for conducting an inter-laboratory comparison study for quinolinic acid measurement.

Interlab_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase Define_Objectives Define Study Objectives (e.g., assess method bias, precision) Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Prepare_Samples Prepare and Characterize Homogeneous Test Samples Select_Labs->Prepare_Samples Distribute_Samples Distribute Samples and Protocols Prepare_Samples->Distribute_Samples Lab_Analysis Laboratories Analyze 'Blind' Samples Distribute_Samples->Lab_Analysis Data_Submission Submit Results to Coordinating Body Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Data (e.g., z-scores, Youden plots) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Laboratory and Method Performance Statistical_Analysis->Performance_Evaluation Final_Report Generate and Distribute Final Report Performance_Evaluation->Final_Report

Workflow for an Inter-laboratory Comparison Study.

References

Safety Operating Guide

Proper Disposal of Pyridine-2,3-dicarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with Pyridine-2,3-dicarboxylic acid. This compound is known to cause skin, eye, and respiratory tract irritation[1][2][3][4]. In some cases, inhalation can lead to delayed pulmonary edema[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to OSHA or EN166 standards.[1][5]Protects against splashes and dust.
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).[1][6]Prevents skin contact and irritation.[3]
Body Protection A fully-buttoned lab coat or other protective clothing.[1][6]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated or if ventilation is inadequate.[1]Avoids inhalation of irritating dust particles.[3]

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[1][2][6]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[1][2][4]

  • Wash hands thoroughly after handling.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of Pyridine-2,3-dicarboxylic acid and its contaminated materials must be managed in accordance with institutional guidelines and local, regional, and national regulations.[4][7] Never dispose of this chemical down the drain or in regular trash.[5][6]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Pure Pyridine-2,3-dicarboxylic acid and materials heavily contaminated with it should be classified as hazardous chemical waste.[7]

    • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.

  • Containment:

    • Collect waste Pyridine-2,3-dicarboxylic acid in a suitable, properly labeled, and sealable container.[5][8] The container should be made of a compatible material, such as glass or high-density polyethylene.[6]

    • Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2]

    • Carefully sweep up the solid material using absorbent pads or inert material like sand or vermiculite.[2][6]

    • Place the collected material into a sealed container for disposal as hazardous waste.[2][8]

    • Ventilate the area of the spill.[2]

  • Disposal of Contaminated Items:

    • Items such as gloves, weigh boats, and paper towels that are contaminated with Pyridine-2,3-dicarboxylic acid should also be placed in the designated hazardous waste container.

    • Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional policies.[5]

  • Final Disposal:

    • The designated method for final disposal is typically through a licensed chemical destruction facility.[5]

    • Controlled incineration, often in a rotary kiln at high temperatures, is a common practice for pyridine-based waste.[5][7]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for pickup and proper disposal of the waste container.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of Pyridine-2,3-dicarboxylic acid.

G A Start: Handling Pyridine-2,3-dicarboxylic acid B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) A->C D Waste Generation (Excess chemical, spills, contaminated items) B->D C->D E Is it a Spill? D->E F Contain Spill with Inert Absorbent E->F Yes G Collect Waste in a Labeled, Sealed Container E->G No F->G H Store Waste Container in a Safe, Designated Area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Arrange for Pickup and Transport to Disposal Facility I->J K Final Disposal via Controlled Incineration J->K L End K->L

Caption: Disposal workflow for Pyridine-2,3-dicarboxylic acid.

References

Personal protective equipment for handling (~2~H_3_)Pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Pyridinedicarboxylic acid (also known as Quinolinic acid). The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.

Chemical Identifier:

  • Name: 2,3-Pyridinedicarboxylic acid

  • Synonyms: Quinolinic acid

  • CAS Number: 89-00-9

  • Form: White solid powder[1][2]

Hazard Identification and First Aid

2,3-Pyridinedicarboxylic acid is classified as an irritant and warrants careful handling. Understanding the potential hazards and corresponding first aid measures is critical for safe laboratory operations.

HazardDescriptionFirst Aid Measures
Eye Irritation Causes serious eye irritation, which may include redness, watering, and itching.[3][4]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][4]
Skin Irritation Causes skin irritation, characterized by itching, scaling, reddening, or occasionally blistering.[3]Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation occurs.[1][3]
Respiratory Irritation May cause respiratory tract irritation.[2][3] Inhalation can lead to delayed pulmonary edema.[1]Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][5]
Ingestion May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical. The following table summarizes the required PPE for handling 2,3-Pyridinedicarboxylic acid, particularly in its powdered form.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[5] A face shield is recommended when there is a risk of splashing.[6]
Hands Chemical-Resistant GlovesUse powder-free, chemical-impermeable gloves (e.g., Nitrile).[5][7] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5][6]
Body Laboratory Coat / Protective ClothingWear a lab coat, long-sleeved shirts, and long pants to prevent skin contact.[8] For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing may be necessary.[5]
Respiratory N95 Dust Mask / RespiratorA NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder.[2] If exposure limits are exceeded or in the event of a large spill, a full-face or chemical cartridge-type respirator may be required.[5][6]

Operational and Disposal Plans

Proper handling, storage, and disposal protocols are essential to maintain a safe laboratory environment and comply with regulations.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][9]

  • Minimize dust generation and accumulation during handling.[1][9]

  • Wash hands and exposed skin thoroughly after handling the substance.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]

  • Keep containers tightly closed when not in use.[1][9]

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]

Spill Management:

  • Evacuate personnel from the immediate spill area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as detailed above.

  • Carefully sweep up the spilled solid material, avoiding the creation of dust clouds.[1][9]

  • Place the collected material into a suitable, labeled container for chemical waste disposal.[1]

Waste Disposal:

  • Dispose of chemical waste in accordance with all local, regional, and national regulations.[3][4]

  • Do not allow the chemical to enter drains or sewer systems.[5]

  • Contaminated packaging should be triple-rinsed (or equivalent) and disposed of appropriately, potentially through a licensed chemical destruction facility.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling 2,3-Pyridinedicarboxylic acid in a laboratory setting.

G cluster_ppe Safety Precautions prep Preparation (Risk Assessment & PPE) handling Chemical Handling (Weighing & Transfer) prep->handling Proceed when ready experiment Experimental Use (In Fume Hood) handling->experiment Transfer to reaction storage Storage (Secure & Ventilated) handling->storage Return unused chemical cleanup Decontamination & Cleanup experiment->cleanup Post-experiment waste Waste Disposal (Segregated Waste) cleanup->waste Dispose of waste ppe_eye Eye Protection (Goggles) ppe_eye->handling ppe_eye->experiment ppe_eye->cleanup ppe_skin Skin Protection (Gloves, Lab Coat) ppe_skin->handling ppe_skin->experiment ppe_skin->cleanup ppe_resp Respiratory Protection (N95 Mask) ppe_resp->handling ppe_resp->experiment ppe_resp->cleanup

Caption: Workflow for handling 2,3-Pyridinedicarboxylic acid.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。